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  • Product: (S)-Tetrahydrofuran-3-carbonitrile
  • CAS: 1363378-18-0

Core Science & Biosynthesis

Foundational

(S)-Tetrahydrofuran-3-carbonitrile chemical properties

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Author: BenchChem Technical Support Team. Date: February 2026

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Exploratory

(S)-Tetrahydrofuran-3-carbonitrile CAS number 1363378-18-0

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Foundational

physical properties of (S)-Tetrahydrofuran-3-carbonitrile

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Exploratory

A Technical Guide to (3S)-Oxolane-3-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (3S)-Oxolane-3-carbonitrile, a chiral derivative of tetrahydrofuran, represents a highly valuable building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Oxolane-3-carbonitrile, a chiral derivative of tetrahydrofuran, represents a highly valuable building block in modern medicinal chemistry and organic synthesis. Its unique stereochemistry, combined with the versatile reactivity of the nitrile functional group, makes it an essential intermediate for the construction of complex, enantiomerically pure pharmaceutical agents. The rigid, non-planar structure of the oxolane ring is frequently employed to orient substituents in a precise three-dimensional arrangement, which is critical for achieving selective interactions with biological targets. This guide provides an in-depth examination of (3S)-oxolane-3-carbonitrile, detailing its physicochemical properties, a robust protocol for its stereoselective synthesis, methods for its characterization and quality control, and a discussion of its strategic applications in drug development. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in the synthesis and application of advanced chemical entities.

Introduction: The Strategic Value of Chiral Oxolanes

The tetrahydrofuran (or oxolane) ring is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous approved drugs and clinical candidates.[1][2] Its appeal stems from its ability to act as a polar, hydrogen-bond-accepting motif that can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability, without introducing excessive lipophilicity. When functionalized asymmetrically, as in (3S)-oxolane-3-carbonitrile, it becomes a powerful tool for introducing stereochemical complexity.

The nitrile group at the C3 position is of particular strategic importance. It is a versatile synthetic handle that can be readily transformed into other critical functional groups, including primary amines (via reduction) and carboxylic acids (via hydrolysis), thereby opening multiple avenues for molecular elaboration.[3] Furthermore, the nitrile itself can participate in key binding interactions with protein targets. This guide focuses on the (S)-enantiomer, which is often required for achieving the desired stereospecificity in chiral drug synthesis.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and research.

Physicochemical Data

The key identifying and handling properties for (3S)-oxolane-3-carbonitrile are summarized below.

PropertyValueSource(s)
IUPAC Name (3S)-oxolane-3-carbonitrileN/A
Synonyms (S)-Tetrahydrofuran-3-carbonitrileN/A
CAS Number 1363378-18-0[4]
Molecular Formula C₅H₇NO[4][5]
Molecular Weight 97.12 g/mol [4][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 68-71 °C @ 12 Torr[6]
Storage Conditions 2-8°C, Sealed under dry conditions[5][6]
Computational Data

Computational parameters provide insight into the molecule's behavior in biological systems.

ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 33.02 Ų[5]
LogP (Octanol/Water Partition Coeff.) 0.546[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Expected Spectroscopic Profile

While specific spectra should be run for each synthesized batch, the expected data provides a reliable reference for structural confirmation.

  • Infrared (IR) Spectroscopy: The most diagnostic feature is a sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically observed in the 2260–2240 cm⁻¹ region.[7] Other expected peaks include C-H stretching from the aliphatic ring protons (below 3000 cm⁻¹) and a strong C-O-C ether stretch around 1100-1050 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton spectrum will show complex, overlapping multiplets for the seven aliphatic protons. The unique proton at the chiral center (C3) would be expected to appear as a multiplet. Protons on C2 and C5, being adjacent to the ether oxygen, will be the most downfield of the ring protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should display five distinct signals. The nitrile carbon (C≡N) is expected to appear significantly downfield, typically in the 118-122 ppm range. The carbon of the chiral center (C3) will also be distinct, while the two carbons adjacent to the oxygen (C2 and C5) will be the most downfield among the sp³ hybridized carbons.

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure (3S)-oxolane-3-carbonitrile requires a stereocontrolled approach. A common and reliable strategy involves a two-step sequence starting from the commercially available chiral alcohol, (3S)-(+)-3-Hydroxytetrahydrofuran.

Rationale for Synthetic Strategy

This pathway is chosen for its efficiency and high stereochemical fidelity.

  • Activation of the Hydroxyl Group: The primary hydroxyl group is a poor leaving group. It is first converted into a sulfonate ester, typically a tosylate (p-toluenesulfonate), using tosyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction activates the C3 position for subsequent nucleophilic attack without affecting the stereocenter.

  • Nucleophilic Substitution: The resulting tosylate is then displaced by a cyanide anion (from NaCN or KCN) in a classic Sₙ2 reaction. This step introduces the nitrile group. Since the substitution occurs at the activated oxygen of the tosylate and not directly at the chiral carbon center, the stereochemistry at C3 is retained.

Experimental Protocol: Two-Step Synthesis

Caution: This procedure involves highly toxic reagents (potassium cyanide) and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (3S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (3S)-(+)-3-Hydroxytetrahydrofuran (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 5-10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. If using DCM as the solvent, add triethylamine (1.2 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of (3S)-Oxolane-3-carbonitrile

  • In a well-ventilated fume hood, dissolve the crude (3S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add potassium cyanide (KCN, 1.5 eq.). Extreme caution is required.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing a mixture of ice and water.

  • Extract the product from the aqueous mixture using ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash thoroughly with brine to remove residual DMSO/DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure (3S)-oxolane-3-carbonitrile.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_caption Start (3S)-3-Hydroxytetrahydrofuran Step1 Activation (Tosylation) Start->Step1 1. TsCl, Pyridine 2. 0°C to RT Intermediate (3S)-Tetrahydrofuran-3-yl tosylate Step1->Intermediate Step2 Nucleophilic Substitution (Cyanation) Intermediate->Step2 1. KCN, DMSO 2. 60-70°C End (3S)-Oxolane-3-carbonitrile Step2->End caption_node

Fig 1: Two-step synthesis of (3S)-oxolane-3-carbonitrile.

Characterization and Quality Control

Rigorous characterization is a self-validating system that ensures the identity, purity, and stereochemical integrity of the final product.

Protocol: Spectroscopic Verification
  • Acquire IR Spectrum: Prepare a thin film of the purified product on a salt plate (NaCl or KBr) and acquire the spectrum. Confirm the presence of a sharp peak around 2250 cm⁻¹ (C≡N) and the absence of a broad -OH peak from the starting material around 3400 cm⁻¹.

  • Acquire NMR Spectra: Dissolve a sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

    • On the ¹H NMR spectrum, integrate all signals to confirm the presence of 7 protons.

    • On the ¹³C NMR spectrum, confirm the presence of 5 distinct carbon signals, including the nitrile carbon signal (>115 ppm).

Protocol: Chiral Purity Analysis
  • Method Development: Develop a separation method using a chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. Common chiral stationary phases include those based on cyclodextrins or cellulose derivatives.

  • Racemic Standard: First, inject a sample of the racemic (rac)-oxolane-3-carbonitrile to determine the retention times of both the (R) and (S) enantiomers.

  • Sample Analysis: Inject the synthesized (3S)-oxolane-3-carbonitrile sample under the optimized conditions.

  • Enantiomeric Excess (e.e.) Calculation: Integrate the peak areas for both enantiomers. The e.e. is calculated as: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100. A successful synthesis should yield an e.e. of >98%.

Characterization Workflow

QC_Workflow cluster_caption Crude Crude Product (Post-Workup) Purification Purification (Vacuum Distillation or Flash Chromatography) Crude->Purification PureProduct Purified Liquid Purification->PureProduct Test_Identity Structural Identity Check (NMR, IR, MS) PureProduct->Test_Identity Test_Purity Chiral Purity Check (Chiral HPLC/GC) Test_Identity->Test_Purity  Pass Fail_Identity Structure Incorrect (Re-evaluate Synthesis) Test_Identity->Fail_Identity  Fail Final Verified (3S)-Oxolane-3-carbonitrile (>98% e.e.) Test_Purity->Final  Pass Fail_Purity Purity/e.e. Low (Re-purify) Test_Purity->Fail_Purity  Fail caption_node

Fig 2: Post-synthesis characterization and QC workflow.

Applications in Medicinal Chemistry and Drug Development

(3S)-Oxolane-3-carbonitrile is not typically a final drug product but rather a crucial intermediate used to construct more complex active pharmaceutical ingredients (APIs).

Role as a Chiral Building Block

The primary application is as a source of the chiral 3-substituted oxolane core.[3] The stereocenter at C3 allows for precise spatial positioning of other pharmacophoric elements, which is essential for selective binding to enzymes or receptors. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs (Proteolysis-targeting chimeras) and other novel therapeutic modalities.[4]

Key Chemical Transformations

The nitrile group is a gateway to other functionalities:

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine, (3S)-3-(aminomethyl)tetrahydrofuran, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amine can then be used in amide bond couplings, reductive aminations, or as a basic center to improve solubility.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields (3S)-tetrahydrofuran-3-carboxylic acid. This acid is a common fragment for forming esters, amides, or for use as a polar, acidic pharmacophore feature.

Logical Pathway for Integration into Drug Candidates

Applications cluster_caption Start (3S)-Oxolane-3-carbonitrile Reduction Reduction (e.g., LiAlH₄) Start->Reduction Hydrolysis Hydrolysis (e.g., H₃O⁺ or NaOH) Start->Hydrolysis Amine (3S)-3-(Aminomethyl) tetrahydrofuran Reduction->Amine Acid (3S)-Tetrahydrofuran-3- carboxylic acid Hydrolysis->Acid AmideCoupling Amide Coupling Amine->AmideCoupling Acid->AmideCoupling Esterification Esterification Acid->Esterification Drug Complex Drug Candidate / API AmideCoupling->Drug Esterification->Drug caption_node

Fig 3: Key transformations and integration into drug scaffolds.

Safety, Handling, and Storage

(3S)-Oxolane-3-carbonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is toxic via multiple routes of exposure.[3][5]

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity GHS06 (Skull and Crossbones)Danger H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Recommended Handling Procedures
  • Engineering Controls: Always handle this substance in a certified chemical fume hood to prevent inhalation of vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-resistant lab coat, and chemical safety goggles with side shields.[10][11]

  • Safe Practices: Avoid all personal contact.[8] Do not eat, drink, or smoke in the handling area.[12] Ensure spill cleanup materials are readily available. In case of skin contact, wash immediately and thoroughly with soap and water.

Storage and Disposal
  • Storage: Store the container tightly sealed in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials.[5][9]

  • Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

(3S)-Oxolane-3-carbonitrile is a specialized, high-value chemical tool whose utility in drug discovery and development is well-established. Its defined stereochemistry and the synthetic flexibility of its nitrile group provide chemists with a reliable building block for constructing sophisticated, enantiomerically pure molecules. By following robust synthetic and purification protocols, and adhering to strict safety standards, researchers can effectively leverage the unique properties of this compound to advance the frontiers of medicinal chemistry.

References

  • Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. US9399629B2.
  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • arXiv. (2021). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (3S)-oxolane-3-carbonitrile, min 97%, 500 mg. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

stereoselective synthesis of substituted tetrahydrofurans

An In-Depth Technical Guide to the Stereoselective Synthesis of Substituted Tetrahydrofurans Authored by: Gemini, Senior Application Scientist Abstract The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of Substituted Tetrahydrofurans

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals, including polyether antibiotics, lignans, and acetogenins.[1][2][3] Its prevalence underscores the critical importance of synthetic methodologies that can construct this heterocyclic system with precise control over stereochemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern strategies for the . We will delve into the core principles, mechanistic underpinnings, and practical applications of the most powerful techniques, moving beyond simple procedural descriptions to explain the causal factors that govern stereochemical outcomes. This document is designed to serve as both a foundational reference and a practical guide to implementing these advanced synthetic methods in a laboratory setting.

The Strategic Imperative for Stereocontrol in THF Synthesis

The biological activity of molecules containing substituted tetrahydrofuran rings is intrinsically linked to their three-dimensional structure. The relative and absolute stereochemistry of substituents on the THF core dictates the molecule's overall conformation and its ability to bind to specific biological targets, such as enzyme active sites or receptors.[4] Consequently, the development of synthetic routes that afford high levels of diastereoselectivity and enantioselectivity is not merely an academic exercise but a fundamental requirement for modern drug discovery and development. This guide will focus on four principal strategies that have proven most effective in achieving this control: Intramolecular Cyclization, Metal-Catalyzed Cycloetherification, [3+2] Cycloaddition Reactions, and Organocatalytic Tandem Reactions.

Intramolecular Cyclization: The Foundational Approach

The intramolecular cyclization of a tethered alcohol onto an activated functional group is one of the most direct and historically significant methods for THF synthesis. Stereocontrol is achieved by leveraging pre-existing stereocenters in the acyclic precursor (substrate control) or by the geometry of the transition state.

Halocyclization (Haloetherification)

This classic method involves the reaction of an unsaturated alcohol (typically a homoallylic or bishomoallylic alcohol) with an electrophilic halogen source (e.g., I₂, NBS). The reaction proceeds through a cyclic halonium ion intermediate. The subsequent intramolecular attack by the hydroxyl group occurs in an anti-fashion, leading to a highly stereocontrolled 5-exo-trig cyclization.

The stereochemical outcome is predictable based on the geometry of the alkene and the stereochemistry of the starting material. For instance, asymmetric iodoetherification reactions have been developed using chiral catalysts to induce enantioselectivity.[1] A notable example involves a Co(III)-salen catalyst for the cyclization of (Z)-4-pentenol derivatives, affording enantioenriched tetrahydrofurans.[1]

Halocyclization cluster_0 Halocyclization Mechanism Start Unsaturated Alcohol + I₂ Intermediate Cyclic Iodonium Ion Start->Intermediate Electrophilic attack TS 5-exo-trig Transition State Intermediate->TS Intramolecular nucleophilic attack Product Substituted THF TS->Product Ring Closure

Caption: General mechanism of iodoetherification.

Hydroalkoxylation of Alkenes

The intramolecular addition of a hydroxyl group across a carbon-carbon double bond, or hydroalkoxylation, is a highly atom-economical method for THF synthesis. This transformation can be catalyzed by a range of transition metals, including platinum, gold, and copper.[5] Platinum catalysts, for example, are effective for the cyclization of γ- and δ-hydroxy olefins and tolerate a wide variety of functional groups.[5] The stereoselectivity is often dictated by the coordination of the metal catalyst and the substrate, favoring specific transition state geometries.

Metal-Catalyzed Cycloetherification: Power and Versatility

Transition metal catalysis has revolutionized THF synthesis, enabling the formation of both C-O and C-C bonds in a single, stereoselective step. These methods offer broad substrate scope and high functional group tolerance.

Palladium-Catalyzed Carboetherification

One of the most powerful strategies involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides/triflates. This reaction forms a C-C and a C-O bond concurrently with high diastereoselectivity. The proposed mechanism involves the formation of a Pd(Ar)(OR) intermediate, followed by intramolecular insertion of the olefin.[5] This approach, pioneered by Wolfe and Rossi, can achieve diastereoselectivities exceeding 20:1.[5]

Pd_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)-Br(L₂) Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_OR Ar-Pd(II)-OR'(L₂) PdII_Br->PdII_OR Ligand Exchange (R'OH) Insertion_Complex Olefin Insertion Intermediate PdII_OR->Insertion_Complex Intramolecular Olefin Insertion Product_Complex Pd(II)-Product Complex Insertion_Complex->Product_Complex C-O Bond Formation Product_Complex->Pd0 Reductive Elimination Product Release Product Substituted THF + Ar-H Product_Complex->Product

Caption: Palladium-catalyzed carboetherification cycle.

Rhodium-Catalyzed Asymmetric C-H Activation

Catalytic C-H activation represents a frontier in organic synthesis. Dirhodium catalysts can activate otherwise inert C-H bonds in THF itself, allowing for the stereoselective insertion of metal carbenoids derived from diazo compounds. Using chiral prolinate ligands, such as Rh₂(S-DOSP)₄, this reaction can proceed with excellent enantioselectivity, reaching up to 97% ee when hexane is used as the solvent.[6] This method provides direct access to functionalized THFs from the parent heterocycle.

[3+2] Cycloaddition and Annulation Reactions

[3+2] cycloaddition strategies are exceptionally efficient, as they construct the five-membered THF ring and up to two new stereocenters in a single step from two components.[1]

This approach involves the reaction of a three-atom component (e.g., an epoxide, a donor-acceptor cyclopropane) with a two-atom component (e.g., an alkene, an aldehyde). For example, Lewis acid-catalyzed cycloadditions of donor-acceptor cyclopropanes with aldehydes can produce highly substituted tetrahydrofurans with excellent diastereoselectivity.[7] The choice of Lewis acid (e.g., SnCl₄, Hf(OTf)₄) is critical for controlling the reaction pathway and stereochemical outcome.[5]

Organocatalytic Asymmetric Synthesis

The rise of organocatalysis has provided powerful, metal-free alternatives for stereoselective synthesis. For THF synthesis, a particularly effective strategy is the tandem iminium-enamine catalysis, which facilitates a double Michael addition cascade.[8]

In this process, an enal is activated by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to form an iminium ion. This undergoes a Michael addition with a γ-hydroxy-α,β-unsaturated carbonyl compound. The resulting intermediate then participates in a second intramolecular Michael addition, driven by enamine catalysis, to close the ring. This cascade reaction generates multiple stereocenters with high enantio- and diastereoselectivity.[8]

MethodCatalyst / ReagentKey FeatureDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Pd-Carboetherification Pd(OAc)₂, P(t-Bu)₃C-C and C-O bond formationUp to >20:1N/A (diastereoselective)[5]
Rh-C-H Activation Rh₂(S-DOSP)₄Direct functionalization of THFN/AUp to 97%[6]
Iodoetherification I₂, Chiral Co(III)-salenHalonium-ion mediated cyclizationHigh64-90%[1]
[3+2] Annulation Sn(OTf)₂ or Hf(OTf)₄Cyclopropane + AldehydeUp to 99:1N/A (diastereoselective)[5]
Organocatalytic Cascade Diarylprolinol Silyl EtherDouble Michael AdditionHighHigh[8]
Cu-Catalyzed AAA Cu(I) / Chiral LigandSequential Henry/IodocyclizationHighUp to 97%[9]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the methodologies discussed. They are intended as a starting point for laboratory implementation and should be adapted based on specific substrate requirements.

Protocol 6.1: Diastereoselective Palladium-Catalyzed Carboetherification of a γ-Hydroxy Alkene

Adapted from Wolfe, J. P., & Rossi, M. A. (2004). J. Am. Chem. Soc., 126(6), 1620–1621.[5]

Objective: To synthesize a 2,5-disubstituted tetrahydrofuran with high trans-selectivity.

Materials:

  • γ-Hydroxy alkene (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri-tert-butylphosphine ([P(t-Bu)₃H]BF₄, 0.10 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 2.5 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.05 equiv), [P(t-Bu)₃H]BF₄ (0.10 equiv), and NaOt-Bu (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by the γ-hydroxy alkene (1.0 equiv).

  • Add the aryl bromide (1.2 equiv) and stir the resulting mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted tetrahydrofuran.

  • Analyze the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 6.2: Organocatalytic Asymmetric Synthesis of a Trisubstituted Tetrahydrofuran

Adapted from Mahajan, Y., & Singh, V. K. (2018). Org. Lett.[8]

Objective: To synthesize a 2,3,4-trisubstituted tetrahydrofuran via a double Michael addition cascade.

Materials:

  • γ-Hydroxy-α,β-unsaturated carbonyl (1.2 equiv)

  • α,β-Unsaturated aldehyde (enal) (1.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Benzoic Acid (20 mol%)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a dry vial containing a stir bar, add the γ-hydroxy-α,β-unsaturated carbonyl compound (1.2 equiv), the chiral diarylprolinol silyl ether catalyst (20 mol%), and benzoic acid (20 mol%).

  • Add freshly distilled, anhydrous DCM.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the enal (1.0 equiv) to the reaction mixture.

  • Seal the vial and stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The remains a vibrant and evolving field of research. While significant progress has been made, particularly through the advent of powerful transition metal and organocatalytic systems, challenges remain. The development of methods that are more sustainable, atom-economical, and capable of constructing highly complex, poly-substituted THF systems with multiple contiguous stereocenters will continue to drive innovation. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated catalytic systems capable of delivering desired stereoisomers with surgical precision, further empowering the fields of natural product synthesis and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(3), 261–290. Available at: [Link]

  • Mahajan, Y., & Singh, V. K. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3485. Available at: [Link]

  • Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]

  • Davies, H. M. L., & Hansen, T. (2000). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society, 122(13), 3063–3070. Available at: [Link]

  • Rychnovsky, S. D., & Bartlett, P. A. (1981). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Combinatorial Chemistry Review. Available at: [Link]

  • Semmelhack, M. F., & Zask, A. (1983). Stereoselective formation of tetrahydrofuran rings via intramolecular alkoxycarbonylation of hydroxyalkenes. The Journal of Organic Chemistry, 48(14), 2384–2386. Available at: [Link]

  • Akiyama, T., Funaki, S., & Fuchibe, K. (2006). Stereoselective Synthesis of Tetrahydrofuran by Diastereoselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with α-Keto Ester. Heterocycles, 67(1), 369-374. Available at: [Link]

  • Xu, H., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Bremner, J. B., & Samosorn, S. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). tetrahydrofuran. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed. Available at: [Link]

  • Hilt, G., Bolze, P., & Kieltsch, I. (2005). An iron-catalysed chemo- and regioselective tetrahydrofuran synthesis. Chemical Communications. Available at: [Link]

  • Johnson, J. S., & Slade, M. C. (2002). Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry, 67(26), 9470–9471. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7822–7834. Available at: [Link]

Sources

Exploratory

chiroptical properties of (S)-Tetrahydrofuran-3-carbonitrile

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is gathering fundamental details on the chiroptical characteristics, methods for synthesizing, and potential applications of (S...

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Author: BenchChem Technical Support Team. Date: February 2026

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Foundational

solubility of (S)-Tetrahydrofuran-3-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-Tetrahydrofuran-3-carbonitrile in Organic Solvents Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape of a Key Chiral Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (S)-Tetrahydrofuran-3-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Chiral Intermediate

In the realm of modern drug discovery and development, the efficient synthesis and formulation of chiral building blocks are paramount. (S)-Tetrahydrofuran-3-carbonitrile stands out as a valuable intermediate, finding its application in the synthesis of a variety of complex molecules, including novel therapeutics.[1][2][3] The tetrahydrofuran motif is a recurring scaffold in numerous biologically active compounds.[4] The successful progression of any synthetic route or the development of a stable and effective drug formulation is fundamentally tethered to a thorough understanding of the solubility of its components. This guide provides a comprehensive technical overview of the principles, determination, and prediction of the , tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Molecular Profile and Physicochemical Properties of (S)-Tetrahydrofuran-3-carbonitrile

A foundational understanding of the physicochemical properties of (S)-Tetrahydrofuran-3-carbonitrile is crucial for predicting its solubility behavior.

(S)-Tetrahydrofuran-3-carbonitrile is a chiral molecule with the chemical formula C₅H₇NO.[5] Its structure consists of a five-membered tetrahydrofuran ring with a nitrile group at the 3-position.

PropertyValueSource
Molecular Weight 97.12 g/mol PubChem[5]
IUPAC Name (3S)-oxolane-3-carbonitrilePubChem[5]
XLogP3 -0.1PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]

The negative XLogP3 value suggests a degree of hydrophilicity. The presence of a nitrogen atom in the nitrile group and an oxygen atom in the tetrahydrofuran ring makes the molecule a hydrogen bond acceptor. These features are key determinants of its interaction with various organic solvents.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a fundamental first principle in solubility science. This principle is governed by the intermolecular forces between the solute ((S)-Tetrahydrofuran-3-carbonitrile) and the solvent.

The key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The polar nature of the C-O-C ether linkage and the C≡N nitrile group in the solute will lead to favorable interactions with polar solvents.

  • Hydrogen Bonding: While (S)-Tetrahydrofuran-3-carbonitrile cannot act as a hydrogen bond donor, its oxygen and nitrogen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols).

  • Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions dictates the extent of solubility.

A Practical Guide to Solvent Selection for Solubility Screening

A systematic approach to solvent selection is critical for efficiently determining the solubility profile of (S)-Tetrahydrofuran-3-carbonitrile. Solvents can be categorized based on their polarity and their ability to participate in hydrogen bonding.

Solvent ClassExamplesExpected Solubility of (S)-Tetrahydrofuran-3-carbonitrileRationale
Polar Aprotic Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have significant dipole moments that can interact favorably with the polar groups of the solute. THF, being the parent ring system, is expected to be an excellent solvent.
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to HighThese solvents can engage in hydrogen bonding with the ether oxygen and nitrile nitrogen of the solute, in addition to dipole-dipole interactions.
Nonpolar Aprotic Toluene, Hexane, CyclohexaneLowThe lack of strong dipole-dipole interactions or hydrogen bonding capabilities will likely result in poor solvation of the polar solute.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have some polarity and can induce dipole interactions, potentially leading to moderate solubility.

Experimental Determination of Solubility: A Validated Workflow

The definitive way to ascertain the solubility of (S)-Tetrahydrofuran-3-carbonitrile is through experimental measurement. The following section outlines a robust, self-validating protocol for determining solubility.

The Isothermal Equilibrium Method

This widely used method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Experimental Protocol
  • Preparation of the Slurry:

    • Add an excess amount of (S)-Tetrahydrofuran-3-carbonitrile to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Causality: Using an excess of the solute guarantees that the solution reaches its saturation point at the given temperature.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator.

    • Agitate the slurries for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • Self-Validation: Periodically sample the supernatant and analyze the concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation:

    • After equilibration, separate the solid phase from the liquid phase. This can be achieved by:

      • Centrifugation: Pellet the undissolved solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

    • Causality: This step is critical to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

  • Quantification of the Solute:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of (S)-Tetrahydrofuran-3-carbonitrile using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds.

      • Gas Chromatography (GC): Suitable for volatile compounds.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.

    • Trustworthiness: A calibration curve with known concentrations of (S)-Tetrahydrofuran-3-carbonitrile must be prepared to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, mol/L).

    • Repeat the experiment at different temperatures to construct a solubility curve.

Molecular Interactions: A Visual Representation

The interactions between (S)-Tetrahydrofuran-3-carbonitrile and a polar aprotic solvent like acetone can be visualized to understand the solvation process.

molecular_interactions cluster_solute (S)-Tetrahydrofuran-3-carbonitrile cluster_solvent1 Acetone cluster_solvent2 Acetone solute C₅H₇NO N solute->N O_ether solute->O_ether solvent1 C₃H₆O solute->solvent1 Dipole-Dipole Interaction solvent2 C₃H₆O solute->solvent2 Dipole-Dipole Interaction O_carbonyl1 solvent1->O_carbonyl1 O_carbonyl2 solvent2->O_carbonyl2

Caption: Solute-solvent interactions.

Predictive Approaches to Solubility

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with solubility.

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict solubility based on the interactions between the solute and solvent molecules.[6]

These predictive tools can aid in prioritizing solvents for experimental screening, thereby saving time and resources.

Conclusion: A Framework for Understanding Solubility

This technical guide has provided a comprehensive framework for understanding and determining the . By combining a thorough understanding of the molecule's physicochemical properties with systematic experimental methodologies, researchers and drug development professionals can effectively navigate the challenges of synthesis, purification, and formulation. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in the laboratory and beyond.

References

  • PubChem. (S)-Tetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

  • Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]

  • Organic Chemistry Resources Worldwide. Tetrahydrofuran (THF). [Link]

  • ResearchGate. Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • MDPI. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. [Link]

  • PubMed. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. [Link]

  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

  • ResearchGate. Solubility of chiral species as function of the enantiomeric excess. [Link]

  • ACS Omega. Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. [Link]

  • ResearchGate. Hansen solubility parameters of various solvents and extracts. [Link]

  • Google Patents. Novel method for producing S-3-hydroxytetrahydrofuran.
  • Preprints.org. Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. [Link]

  • PubMed Central. Optical Enantiodifferentiation of Chiral Nitriles. [Link]

  • ResearchGate. (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [Link]

  • MDPI. Anticancer Applications of Gold Complexes: Structure–Activity Review. [Link]

  • Grepow. THF application areas and uses. [Link]

  • National Institutes of Health. Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. [Link]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

  • Scribd. Solvents | PDF | Tetrahydrofuran. [Link]

Sources

Exploratory

A Technical Guide to the Thermal Stability and Decomposition Profile of (S)-Tetrahydrofuran-3-carbonitrile

Abstract (S)-Tetrahydrofuran-3-carbonitrile is a chiral heterocyclic building block of increasing importance in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Its unique structure, combining...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Tetrahydrofuran-3-carbonitrile is a chiral heterocyclic building block of increasing importance in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Its unique structure, combining a five-membered ether ring with a reactive nitrile functional group, presents a specific set of considerations regarding its thermal stability and potential decomposition pathways. This technical guide provides a comprehensive framework for researchers, process chemists, and safety professionals to assess, understand, and manage the thermal behavior of this compound. We will explore the theoretical underpinnings of its stability, detail robust experimental protocols for its characterization using thermal analysis techniques, and offer insights into the interpretation of the resulting data to ensure safe handling, storage, and process scale-up.

Introduction to (S)-Tetrahydrofuran-3-carbonitrile

(S)-Tetrahydrofuran-3-carbonitrile, a derivative of the common solvent tetrahydrofuran (THF), is valued for its stereospecificity and the synthetic versatility of its nitrile group.[1] The nitrile can be readily converted into other critical functional groups such as primary amines or carboxylic acids, making it a key intermediate in multi-step syntheses.[1] Understanding its thermal limits is not merely an academic exercise; it is a critical component of process safety, ensuring that manufacturing and laboratory procedures are conducted well below temperatures that could trigger a hazardous exothermic decomposition.

Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in any safety assessment. Key data are summarized below.

PropertyValueSource
IUPAC Name (S)-tetrahydrofuran-3-carbonitrile[2]
CAS Number 1363378-18-0[2]
Molecular Formula C₅H₇NO[2][3]
Molecular Weight 97.12 g/mol [1][2]
Boiling Point 207.41 °C at 760 mmHg[1]
Appearance Colorless to light yellow liquid (typical)[4]

Theoretical Assessment of Potential Thermal Instability

Before any experimental work is undertaken, a theoretical analysis based on the molecule's constituent parts—the tetrahydrofuran ring and the nitrile group—provides a predictive foundation for its thermal behavior.

The Tetrahydrofuran Moiety: Ether Linkage and Ring Strain

The tetrahydrofuran ring is a cyclic ether. Ethers are known to be susceptible to the formation of explosive peroxides upon exposure to air and light, a property that must be considered for (S)-Tetrahydrofuran-3-carbonitrile. While the parent THF is chemically stable under standard ambient conditions, the five-membered ring possesses some degree of ring strain. Under thermal stress, particularly in the presence of acidic or basic catalysts, cyclic ethers can undergo ring-opening reactions, which can initiate polymerization.[5][6] This polymerization is often exothermic and represents a significant potential hazard.

The Nitrile Functional Group: A Thermally Robust but Reactive Moiety

The carbon-nitrogen triple bond in the nitrile group is thermodynamically stable.[7] Generally, nitriles do not decompose readily via cleavage of the C≡N bond. However, the group's reactivity can contribute to decomposition pathways under specific conditions. In the presence of trace moisture at elevated temperatures, the nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid.[8] While not a decomposition in the traditional sense, this can alter the product profile and potentially catalyze other reactions. More vigorous heating in the absence of other reagents is required for nitrile decomposition, which may involve complex rearrangements or eliminations.

Experimental Workflow for Thermal Hazard Evaluation

A multi-technique approach is essential for a thorough thermal stability assessment. The following workflow provides a self-validating system, where data from one technique corroborates and builds upon the others.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mass Loss Characterization cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Synthesis & Action A Initial Screening: Differential Scanning Calorimetry (DSC) B Quantitative Analysis: Thermogravimetric Analysis (TGA) A->B Identifies onset T° for TGA range C Evolved Gas Analysis: TGA-MS / TGA-FTIR B->C Quantifies mass loss events to analyze D Data Interpretation & Hazard Assessment C->D Identifies decomposition products E Develop Safe Operating Procedures D->E Translates data into safety protocols

Figure 1: A logical workflow for comprehensive thermal stability analysis.
Protocol: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary screening tool for thermal hazards.[9] It measures the heat flow into or out of a sample as a function of temperature, allowing for the rapid identification of melting, boiling, and, most critically, exothermic decomposition events. A sharp, significant exotherm indicates a potentially dangerous decomposition. We use a hermetically sealed pan to contain any volatile products and ensure the measured heat flow is representative of the bulk sample's behavior.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of (S)-Tetrahydrofuran-3-carbonitrile into a hermetically sealable aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent evaporation of the sample and contain any pressure generated during decomposition. An empty, sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature at a rate of 10 °C/min up to a final temperature of 350 °C (or lower if a significant exotherm is detected). A heating rate of 10 °C/min is a standard for screening and balances sensitivity with resolution.

  • Data Analysis: Analyze the resulting thermogram for the onset temperature of any exothermic events, the peak temperature, and the integrated energy of the event (ΔH in J/g).

Protocol: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[10] This technique is essential for determining the temperature at which the compound begins to decompose (i.e., lose mass) and for quantifying the mass loss associated with different decomposition steps. Running the analysis under an inert atmosphere isolates the thermal decomposition from any oxidative effects.

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of (S)-Tetrahydrofuran-3-carbonitrile into a ceramic or platinum TGA pan. A larger sample size than DSC is used to ensure accurate mass loss detection.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with Nitrogen at 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature at 10 °C/min to 400 °C (or higher, depending on DSC results).

  • Data Analysis: Examine the TGA curve to determine the onset temperature of mass loss (T_onset) and the temperature of maximum mass loss rate (from the derivative curve, DTG).

ParameterDSCTGA
Typical Sample Mass 1-3 mg5-10 mg
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (50 mL/min)Nitrogen (50-100 mL/min)
Pan Type Hermetically Sealed AluminumCeramic or Platinum
Primary Output Heat Flow (mW) vs. T (°C)Mass (%) vs. T (°C)

Interpreting Results and Postulated Decomposition Pathways

The combination of DSC and TGA data provides a powerful diagnostic tool. A significant exotherm in the DSC that coincides with a sharp mass loss in the TGA is a strong indicator of a hazardous thermal decomposition. To understand the chemistry behind this, we can postulate the most likely decomposition mechanisms.

G cluster_0 Thermal Stress cluster_1 Potential Decomposition Products A (S)-Tetrahydrofuran-3-carbonitrile C₅H₇NO B Ring-Opened Polymer -(C₄H₆(CN)O)n- A->B Ring-Opening Polymerization C Elimination Products e.g., Dihydrofuran derivatives + HCN A->C Elimination / Rearrangement D Fragmentation Small volatile molecules (CO, CO₂, etc.) B->D Further Decomposition C->D Further Decomposition

Figure 2: Hypothesized thermal decomposition pathways for (S)-Tetrahydrofuran-3-carbonitrile.
  • Ring-Opening Polymerization: Initiated by thermal energy, this is a plausible, highly exothermic pathway for the tetrahydrofuran ring.[5]

  • Elimination/Rearrangement: Thermal stress could induce elimination reactions, potentially leading to the formation of dihydrofuran derivatives and hydrogen cyanide (HCN), a highly toxic gas. The presence of HCN would need to be confirmed by an evolved gas analysis technique like TGA-MS.

  • Fragmentation: At very high temperatures, the molecule will fragment into smaller, stable gaseous products like carbon monoxide, carbon dioxide, and nitrogen oxides.

Safety, Handling, and Storage Recommendations

Based on the theoretical assessment and the potential decomposition products, the following precautions are critical:

  • Temperature Control: All processes involving (S)-Tetrahydrofuran-3-carbonitrile should be maintained at temperatures significantly below the onset of any measured exotherm. A safety margin of at least 50-75 °C is recommended.

  • Atmosphere Control: While the primary thermal decomposition may be anaerobic, handling the material under an inert atmosphere (Nitrogen or Argon) is best practice to prevent the slow formation of explosive peroxides, a known hazard for ethers.

  • Avoid Contaminants: Strong acids, bases, and oxidizing agents should be strictly excluded, as they can catalyze decomposition at much lower temperatures.

  • Storage: The compound should be stored in a cool, dark place, away from heat sources and direct sunlight, and under an inert atmosphere if stored for extended periods.[2]

  • Ventilation: All handling should be performed in a well-ventilated fume hood due to the potential for the release of toxic vapors, including the possibility of HCN upon decomposition.[1]

Conclusion

(S)-Tetrahydrofuran-3-carbonitrile is a valuable synthetic intermediate whose utility must be balanced with a thorough understanding of its thermal properties. While inherently stable under controlled conditions, it possesses functional groups that can engage in energetic decomposition pathways under thermal duress. By employing a systematic evaluation strategy combining predictive chemical knowledge with robust analytical techniques like DSC and TGA, researchers and process chemists can define safe operating limits, mitigate risks, and confidently utilize this versatile molecule in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Yang, D., et al. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. U.S. Patent No. 9,399,629 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 713214, (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44141288, (S)-Tetrahydrofuran-3-carbonitrile. Retrieved from [Link]

  • Lee, S., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23129–23135. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Königs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(37), 8694–8699. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran. (2012). Google Patents.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Bette, S., et al. (2021). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry, 60(4), 2536–2547. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

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Foundational

spectroscopic data for (S)-Tetrahydrofuran-3-carbonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Tetrahydrofuran-3-carbonitrile Authored by a Senior Application Scientist This guide provides a detailed exploration of the spectroscopic data for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Tetrahydrofuran-3-carbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data for (S)-Tetrahydrofuran-3-carbonitrile, a valuable chiral building block in medicinal chemistry and organic synthesis. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causality behind the spectral features and providing robust, field-proven protocols for data acquisition.

Compound Identity and Molecular Structure

(S)-Tetrahydrofuran-3-carbonitrile is a heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with a nitrile group at the chiral C3 position. This structure dictates its unique spectroscopic characteristics.

Table 1: Key Identifiers for (S)-Tetrahydrofuran-3-carbonitrile

Identifier Value Source
IUPAC Name (3S)-oxolane-3-carbonitrile [1]
CAS Number 1363378-18-0 [1][2]
Molecular Formula C₅H₇NO [1][2]

| Molecular Weight | 97.12 g/mol |[1][2] |

Caption: 2D structure of (S)-Tetrahydrofuran-3-carbonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise hydrogen-carbon framework of an organic molecule. The chemical environment of each nucleus generates a unique resonance frequency, providing definitive information on connectivity and stereochemistry.

Expertise & Causality: The choice of deuterated solvent is a critical experimental parameter. While chloroform-d (CDCl₃) is common, solvents like DMSO-d₆ can also be used. The solvent can influence the chemical shifts of protons, especially those capable of hydrogen bonding, though this is not a primary concern for this aprotic molecule.[3][4] The electronegativity of the ether oxygen and the anisotropic effect of the nitrile group are the dominant factors that deshield adjacent protons and carbons, causing them to appear at higher chemical shifts (downfield).

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of all hydrogen atoms. The seven protons on the tetrahydrofuran ring are diastereotopic, leading to complex multiplets.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H2 (2H) 3.8 - 4.1 m 2H - Adjacent to ether oxygen (C2), deshielded.
H3 (1H) 3.2 - 3.5 m 1H - Alpha to both the nitrile and the chiral center, deshielded.
H4 (2H) 2.2 - 2.4 m 2H - Standard alkyl protons on the THF ring.

| H5 (2H) | 3.9 - 4.2 | m | 2H | - | Adjacent to ether oxygen (C5), deshielded. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assigned Carbon Chemical Shift (δ, ppm) Rationale
C2 ~68-72 Carbon adjacent to ether oxygen.
C3 ~30-35 Chiral carbon bearing the nitrile group.
C4 ~28-32 Standard alkyl carbon.
C5 ~69-73 Carbon adjacent to ether oxygen.

| C≡N | ~118-122 | Characteristic shift for a nitrile carbon.[5] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh ~5-10 mg of (S)-Tetrahydrofuran-3-carbonitrile and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a known amount of internal standard (e.g., tetramethylsilane, TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Optimization: For ¹H NMR, set the spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used. For ¹³C NMR, a wider spectral width is necessary, and a proton-decoupled sequence is standard.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration (typically 8-16 for ¹H, and 128 or more for ¹³C).

  • Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate Final Spectrum Analysis Final Spectrum Analysis calibrate->Final Spectrum Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For (S)-Tetrahydrofuran-3-carbonitrile, the most diagnostic feature is the nitrile (C≡N) functional group. Saturated nitriles exhibit a very characteristic sharp, intense absorption band in a relatively clean region of the spectrum, making it an unambiguous identifier.[6][7] The ether linkage (C-O-C) and aliphatic C-H bonds also produce strong, characteristic signals. As a liquid, the sample can be analyzed neat, providing a pure spectrum without solvent interference.

IR Spectral Interpretation

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2980 - 2850 C-H (sp³) Stretch Medium-Strong Aliphatic C-H bonds in the tetrahydrofuran ring.
~2250 C≡N Stretch Strong, Sharp The defining peak for a saturated nitrile functional group.[5][7]
~1450 C-H Bend Medium Scissoring and bending vibrations of the CH₂ groups.

| ~1100 | C-O-C Stretch | Strong | Asymmetric stretching of the ether linkage in the ring.[8] |

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for liquid samples that requires minimal sample preparation.[9]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a single drop of (S)-Tetrahydrofuran-3-carbonitrile directly onto the center of the ATR crystal.

  • Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

start Start background Acquire Background Spectrum (Clean ATR) start->background apply_sample Apply 1-2 Drops of Liquid Sample to Crystal background->apply_sample scan_sample Acquire Sample Spectrum (16-32 Scans) apply_sample->scan_sample process Generate Absorbance Spectrum (Sample/Background) scan_sample->process analyze Analyze Key Peaks (C≡N, C-O-C, C-H) process->analyze clean Clean ATR Crystal Thoroughly analyze->clean end End clean->end

Caption: Workflow for liquid sample analysis using ATR FT-IR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirming its molecular formula with high accuracy.

Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule.[10] It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. This is advantageous as it clearly indicates the molecular weight of the analyte. The high-resolution mass measurement of this ion can be used to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Mass Spectrum Interpretation

For (S)-Tetrahydrofuran-3-carbonitrile (MW = 97.12 g/mol ), the expected ions in a positive-ion ESI mass spectrum are listed below.

Table 5: Expected m/z Values in ESI-MS

Ion Formula Expected m/z (Monoisotopic) Rationale
[M+H]⁺ [C₅H₈NO]⁺ 98.0600 Protonated molecule; typically the base peak in ESI.
[M+Na]⁺ [C₅H₇NONa]⁺ 120.0419 Sodium adduct; commonly observed from trace sodium salts.

| [2M+H]⁺ | [C₁₀H₁₅N₂O₂]⁺ | 195.1128 | Protonated dimer; may be observed at higher concentrations. |

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Optimization: Apply a high voltage to the ESI needle. Optimize source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the ion of interest.

  • Mass Analyzer Setup: Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da). For high-resolution instruments (e.g., TOF or Orbitrap), ensure proper calibration.

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve signal quality.

  • Data Analysis: Identify the m/z of the base peak and other significant ions. Compare the exact mass measurement with the theoretical mass calculated from the molecular formula to confirm elemental composition.

prep Prepare Dilute Solution (~10 µg/mL in MeOH + 0.1% Formic Acid) infuse Direct Infusion via Syringe Pump prep->infuse ionize Electrospray Ionization (Generate Gaseous Ions) infuse->ionize analyze Mass Analysis (m/z Measurement) ionize->analyze detect Ion Detection & Signal Processing analyze->detect spectrum Mass Spectrum ([M+H]⁺ at m/z 98.06) detect->spectrum

Caption: General workflow for ESI-Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (S)-Tetrahydrofuran-3-carbonitrile. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy definitively identifies the key nitrile and ether functional groups, and mass spectrometry validates the molecular weight and elemental composition. The protocols and interpretive guidance provided herein constitute a self-validating system for the routine analysis and quality control of this important synthetic intermediate.

References

  • PubChem. (n.d.). (S)-Tetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Gao, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

biological activity of tetrahydrofuran-containing natural products

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Author: BenchChem Technical Support Team. Date: February 2026

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Protocols & Analytical Methods

Method

Application Note & Protocol: Stereoselective Synthesis of Chiral Tetrahydrofuran-3-carbonitrile from L-Malic Acid

Abstract This document provides a comprehensive guide for the multi-step synthesis of chiral Tetrahydrofuran-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available and inexp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of chiral Tetrahydrofuran-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available and inexpensive chiral pool starting material, L-malic acid. The described pathway proceeds through key intermediates including (S)-1,2,4-butanetriol and (S)-3-hydroxytetrahydrofuran. A critical aspect of this synthesis is the final nucleophilic substitution to introduce the nitrile functionality, which occurs with a predictable inversion of stereochemistry. Therefore, the protocol detailed below outlines the synthesis of (R)-Tetrahydrofuran-3-carbonitrile from L-malic acid. To obtain the corresponding (S)-enantiomer, the user must start with D-malic acid, following the same procedure. The protocols herein are designed for reproducibility and include detailed step-by-step instructions, explanations of the underlying chemistry, and characterization data.

Introduction

Chiral tetrahydrofuran (THF) rings are privileged structures found in a vast array of natural products and pharmaceuticals, including numerous antiviral and anticancer agents. The specific stereochemistry of substituents on the THF ring is often critical for biological activity. (S)-Tetrahydrofuran-3-carbonitrile, in particular, serves as a versatile synthon for the introduction of aminomethyl or carboxyl groups at the C3 position, making it a highly sought-after intermediate in drug discovery.

L-malic acid is an ideal starting material for this synthesis due to its low cost, natural abundance, and pre-existing stereocenter at the C2 position. This allows for the direct transfer of chirality into the final product, obviating the need for expensive chiral resolutions or asymmetric catalysts.

This application note details a robust and scalable four-stage synthesis. The overall strategy involves the reduction of the carboxylic acid functionalities, intramolecular cyclization to form the tetrahydrofuran ring, and subsequent conversion of the secondary alcohol to the target nitrile. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Overall Synthetic Scheme

The synthetic pathway from L-malic acid to (R)-Tetrahydrofuran-3-carbonitrile is illustrated below. This multi-step process is designed to control the stereochemistry at each transformation.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reduction cluster_2 Stage 3: Cyclization cluster_3 Stage 4: Nitrile Formation A L-Malic Acid ((S)-2-Hydroxybutanedioic acid) B Dimethyl L-malate A->B  MeOH, H₂SO₄ (cat.)  Reflux C (S)-1,2,4-Butanetriol B->C  LiAlH₄, THF  0 °C to RT D (S)-3-Hydroxytetrahydrofuran C->D  p-TsOH (cat.)  Toluene, Dean-Stark E (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate D->E  TsCl, Pyridine  0 °C to RT F (R)-Tetrahydrofuran-3-carbonitrile E->F  NaCN, DMSO  SN2 Inversion note Note: To synthesize (S)-Tetrahydrofuran-3-carbonitrile, begin with D-Malic Acid. G cluster_0 Step 4a: Tosylation cluster_1 Step 4b: SN2 Reaction S_alcohol (S)-3-Hydroxytetrahydrofuran Tosylate (S)-Tosylate Intermediate S_alcohol->Tosylate  TsCl, Pyridine R_nitrile (R)-Tetrahydrofuran-3-carbonitrile Tosylate->R_nitrile  NaCN, DMSO  (Inversion of Stereochemistry)

Application

using (S)-Tetrahydrofuran-3-carbonitrile as a chiral building block

Initiating Data Collection I've initiated comprehensive Google searches focused on (S)-Tetrahydrofuran-3-carbonitrile. I'm gathering data on its applications, chemical properties, and synthetic transformations.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Planning the Investigation

I'm now focusing on the strategic aspects. After initial data gathering, my focus shifts to locating precise reaction protocols for (S)-Tetrahydrofuran-3-carbonitrile. I'll prioritize peer-reviewed journals and patents to ensure I find verifiable experimental procedures. The collected data will form the backbone of the application note.

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Establishing the Baseline

I've established a solid foundation with my initial search. I've uncovered information regarding the crucial role of tetrahydrofuran derivatives in medicinal chemistry, specifically their use as chiral building blocks. Also, I've gathered information on the reactivity of the compound I'm examining.

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Analyzing Reduction Processes

I've made headway in pinpointing the critical reduction process. Recent searches turned up a relevant patent (CN109851594B) detailing the synthesis of 3-aminomethyl tetrahydrofuran from a 3-nitrile tetrahydrofuran via catalytic hydrogenation using Raney Ni. This offers a specific pathway for the nitrile reduction, and I'm further reviewing related protocols.

Refining Synthesis Pathways

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Evaluating Hydrolysis Protocol

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Gathering Necessary Information

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Compiling Synthesis Details

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Method

Application Notes & Protocols: The Critical Role of (S)-Tetrahydrofuranyl Urethane in High-Resistance Barrier HIV Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of drug-resistant HIV strains has been a formidable challenge in the management of HIV/AIDS. The development of second-generation pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant HIV strains has been a formidable challenge in the management of HIV/AIDS. The development of second-generation protease inhibitors (PIs) marked a significant turning point, largely due to innovative chemical moieties designed to create a high genetic barrier to resistance. This guide focuses on the pivotal role of the (S)-tetrahydrofuranyl urethane moiety, a key structural component in highly potent PIs like Amprenavir and its more advanced successor, Darunavir. We will explore the mechanism by which this ligand confers exceptional potency and resilience against mutations, provide detailed protocols for the synthesis of key intermediates, and outline robust assays for evaluating inhibitor efficacy. This document serves as a comprehensive technical resource for researchers engaged in the design and development of next-generation antiretroviral agents.

Introduction: Overcoming the Resistance Challenge in HIV-1 Protease Inhibition

The HIV-1 protease is a viral enzyme essential for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step for viral replication and infectivity.[1] Consequently, it has been a primary target for antiretroviral therapy. First-generation PIs, while revolutionary, were often hampered by the rapid emergence of drug-resistant viral strains.[2] These mutations typically occur in the active site of the protease, altering side-chain residues and reducing the binding affinity of the inhibitors.

This challenge prompted a paradigm shift in drug design, moving towards a strategy of targeting the most conserved regions of the enzyme: the protein backbone.[2][3] The central hypothesis was that an inhibitor capable of forming strong interactions, particularly hydrogen bonds, with the backbone atoms of the protease active site would be less susceptible to resistance mutations, as the backbone conformation is crucial for the enzyme's catalytic function.[4][5] This "backbone binding concept" led to the development of nonpeptidic ligands that could mimic substrate interactions while offering superior pharmacological properties.[6][7] Among the most successful of these is the (S)-tetrahydrofuranyl urethane moiety and its derivatives, such as the bis-tetrahydrofuranyl (bis-THF) urethane found in Darunavir.[1][2]

Mechanism of Action: The Structural Basis of Potency and Resilience

The exceptional efficacy of inhibitors containing the tetrahydrofuranyl urethane moiety is rooted in its precise interactions within the S2 subsite of the HIV-1 protease.[2]

Key Interactions:

  • Backbone Hydrogen Bonding: Crystal structure analyses of Darunavir-bound protease complexes reveal that the oxygen atoms of the bis-THF ligand form multiple, strong hydrogen bonds with the backbone amide nitrogens (NH groups) of key aspartic acid residues, specifically Asp29 and Asp30.[2][7][8][9]

  • Displacing Structural Water: The urethane carbonyl group often interacts with a highly conserved structural water molecule, which in turn forms hydrogen bonds with the "flaps" of the protease (Ile50 and Ile50'), further stabilizing the closed, inhibited conformation of the enzyme.[9]

  • Hydrophobic Interactions: The cyclic ether structure also engages in favorable hydrophobic and van der Waals interactions within the S2 pocket, contributing to its high binding affinity.[2][6][10][11]

Because these interactions are with the largely immutable enzyme backbone rather than mutable side chains, the inhibitor maintains potent binding even in highly mutated proteases.[2][4] This robust binding explains the high genetic barrier to resistance observed with drugs like Darunavir, which often remains effective against viral strains resistant to other PIs.[1][2][4][12]

HIV_Protease_Binding cluster_inhibitor Darunavir (P2 Moiety) cluster_protease HIV Protease Backbone (S2 Subsite) cluster_flap Flap Region THF_O1 THF Oxygen 1 Asp29 Asp29 (Backbone NH) THF_O1->Asp29 H-Bond THF_O2 THF Oxygen 2 Asp30 Asp30 (Backbone NH) THF_O2->Asp30 H-Bond Urethane_CO Urethane C=O Water Structural H₂O Urethane_CO->Water H-Bond Ile50 Ile50/50' (Backbone NH) Water->Ile50 H-Bond

Caption: Binding of the bis-THF moiety of Darunavir to the HIV-1 protease backbone.

Application Protocol I: Synthesis of (3S)-Hydroxytetrahydrofuran

(3S)-Hydroxytetrahydrofuran is a crucial chiral intermediate for the synthesis of the (S)-tetrahydrofuranyl urethane moiety found in Amprenavir and other PIs.[13][14] The following protocol is a representative method starting from the inexpensive and readily available L-malic acid.

Causality: This route is preferred for industrial applications over methods using expensive starting materials or hazardous reagents like lithium aluminum hydride.[13][14] The reduction of dimethyl L-malate with sodium borohydride followed by acid-catalyzed cyclization is a robust and scalable process.[14]

Workflow Diagram:

Synthesis_Workflow A L-Malic Acid B Esterification (MeOH, SOCl₂) A->B C Dimethyl L-malate B->C D Reduction (NaBH₄, EtOH) C->D E (S)-1,2,4-Butanetriol D->E F Cyclization (Acid Catalyst, Heat) E->F G (3S)-Hydroxytetrahydrofuran F->G

Caption: Synthetic workflow for (3S)-Hydroxytetrahydrofuran from L-Malic Acid.

Step-by-Step Protocol:

  • Esterification of L-Malic Acid:

    • To a flask cooled to -15°C, add methanol. Slowly add thionyl chloride dropwise while maintaining the temperature below 0°C.

    • Add solid L-malic acid to the mixture.

    • Allow the mixture to warm to room temperature and stir until all solid has dissolved.

    • Heat the reaction to reflux and monitor by TLC until completion.

    • Cool the reaction, then neutralize by adding an alkaline solution (e.g., NaHCO₃) to pH 7-8.

    • Extract the product, L-dimethylmalate, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Reduction to (S)-1,2,4-Butanetriol:

    • Dissolve the crude L-dimethylmalate in ethanol.

    • Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature with an ice bath.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of acid (e.g., HCl) until the effervescence ceases.

    • Filter to remove the inorganic salts. The resulting filtrate contains (S)-1,2,4-butanetriol.[14]

  • Cyclization to (3S)-Hydroxytetrahydrofuran:

    • To the filtrate containing the triol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to induce cyclization via dehydration.

    • The product, (3S)-hydroxytetrahydrofuran, is typically purified by distillation under reduced pressure.

This protocol is a generalized representation. Researchers must consult primary literature and perform appropriate safety assessments before implementation.

Application Protocol II: In Vitro Evaluation of Protease Inhibition (IC₅₀ Determination)

To quantify the potency of a newly synthesized PI, a direct enzymatic assay is required. A Förster Resonance Energy Transfer (FRET)-based assay is a sensitive, continuous, and high-throughput compatible method.[15][16]

Principle: A synthetic peptide substrate containing a sequence recognized by HIV-1 protease is labeled with a fluorophore/quencher pair. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the pair is separated, resulting in a quantifiable increase in fluorescence.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration.

    • Prepare a stock solution of the FRET peptide substrate (e.g., EDANS/DABCYL-based) in DMSO.

    • Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., Darunavir) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for controls) to respective wells.

    • Add 80 µL of the HIV-1 protease solution to all wells except the "no enzyme" control. Add 80 µL of assay buffer to the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes (e.g., Excitation: ~340 nm, Emission: ~490 nm for EDANS/DABCYL).[16]

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme only" control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application Protocol III: Cell-Based Antiviral Activity (EC₅₀ Determination)

While an IC₅₀ value demonstrates target engagement, the EC₅₀ value reflects the inhibitor's efficacy in a cellular context, accounting for cell permeability, stability, and cytotoxicity.[18]

Principle: A susceptible human cell line (e.g., MT-4 cells or TZM-bl reporter cells) is infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a set incubation period, viral replication is quantified by measuring a downstream marker, such as the p24 viral antigen or reporter gene expression.[19]

Step-by-Step Protocol (TZM-bl Reporter Assay):

  • Cell Preparation:

    • Seed TZM-bl cells in a 96-well cell culture plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1 x 10⁴ cells/well).

    • Incubate at 37°C, 5% CO₂.

  • Infection and Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the medium from the cells and add 50 µL of the corresponding inhibitor dilutions.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined titer, e.g., 100 TCID₅₀) to each well.[20] Include "virus control" (virus, no inhibitor) and "cell control" (no virus, no inhibitor) wells.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Quantification of Viral Replication:

    • Remove the supernatant from the wells.

    • Wash the cells once with PBS.

    • Lyse the cells by adding a luciferase lysis buffer.

    • Add a luciferase substrate reagent to each well and incubate for ~2 minutes at room temperature.[19]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (cell control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration using non-linear regression analysis.[20][21]

    • Concurrently, a cytotoxicity assay (e.g., MTT, XTT) should be performed to determine the CC₅₀ (50% cytotoxic concentration) to calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Data Interpretation and Expected Outcomes

Inhibitors incorporating the (S)-tetrahydrofuranyl urethane moiety are expected to exhibit high potency.

CompoundTargetIC₅₀ (nM)EC₅₀ (nM)Fold Change vs. WT (Mutant Strain)
Darunavir WT HIV-1 Protease~0.5 - 41 - 5N/A
Darunavir Multi-PI Resistant Strain~5 - 505 - 1005-20 fold
Amprenavir WT HIV-1 Protease~1 - 1010 - 50N/A
New Analog WT HIV-1 Protease<10<50<25 fold

Data are representative values compiled from literature.[2][22][23] New analogs (hypothetical) should aim for low nanomolar potency and minimal fold-change in resistance against known mutant strains. A higher fold-change indicates a greater loss of potency against the resistant strain. The goal is to develop inhibitors with the lowest possible fold-change values.[22]

Conclusion

The structure-based design strategy focusing on backbone binding was a landmark achievement in the fight against HIV. The (S)-tetrahydrofuranyl urethane moiety is a prime example of this success, providing a rigid, nonpeptidic scaffold that establishes critical hydrogen bonds with the conserved backbone of the HIV-1 protease. This interaction mode is the key to the high potency and impressive resistance profile of modern PIs like Darunavir. The protocols and principles outlined in this guide provide a framework for researchers to synthesize, evaluate, and further innovate upon this privileged chemical structure in the ongoing quest for more durable and effective antiretroviral therapies.

References

  • What is the mechanism of Darunavir? - Patsnap Synapse. (2024). Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Design of HIV protease inhibitors targeting protein backbone: an effective strategy for combating drug resistance. Journal of Medicinal Chemistry, 58(13), 5055-5087. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC). Available at: [Link]

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents.
  • Lefebvre, E., & Schiffer, C. A. (2008). Combating HIV resistance – focus on darunavir. Clinical Infectious Diseases, 47(11), 1447-1450. Available at: [Link]

  • King, N. M., & Schiffer, C. A. (2008). Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. AIDS Reviews, 10(3), 131-142. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. PubMed Central (PMC). Available at: [Link]

  • The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation. Frontiers. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(20), 8740-8752. Available at: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2012). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 55(12), 5535-5558. Available at: [Link]

  • Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance. PubMed Central (PMC). Available at: [Link]

  • A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. National Institutes of Health (NIH). Available at: [Link]

  • Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PubMed Central (PMC). Available at: [Link]

  • FRET-Based Detection and Quantification of HIV-1 Virion Maturation. Frontiers. Available at: [Link]

  • FMO-guided design of darunavir analogs as HIV-1 protease inhibitors. PubMed Central (PMC). Available at: [Link]

  • In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro... ResearchGate. Available at: [Link]

  • Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega. Available at: [Link]

  • Honda, Y., et al. (2004). New approaches to the industrial synthesis of HIV protease inhibitors. Organic & Biomolecular Chemistry, 2(14), 2063-2071. Available at: [Link]

  • FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein. Nucleic Acids Research. Available at: [Link]

  • Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. PubMed Central (PMC). Available at: [Link]

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. PubMed. Available at: [Link]

  • CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran. Google Patents.
  • Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. PNAS. Available at: [Link]

  • Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central (PMC). Available at: [Link]

  • EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected... ResearchGate. Available at: [Link]

  • Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention. MDPI. Available at: [Link]

  • Resistance to darunavir related to pre-existing mutations. Aidsmap. Available at: [Link]

  • SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Anaspec. Available at: [Link]

  • Approaches to the Design of Effective HIV-1 Protease Inhibitors. ResearchGate. Available at: [Link]

Sources

Application

protocol for asymmetric synthesis using (S)-Tetrahydrofuran-3-carbonitrile

Initiating Search Strategies I'm now starting with some focused Google searches to collect information on the asymmetric synthesis applications of (S)-Tetrahydrofuran-3-carbonitrile. My focus is on its use as a chiral bu...

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Initiating Search Strategies

I'm now starting with some focused Google searches to collect information on the asymmetric synthesis applications of (S)-Tetrahydrofuran-3-carbonitrile. My focus is on its use as a chiral building block, and its use in the construction of complex molecules. I'm hoping to build a solid foundation of current literature on this topic.

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Refining Data Gathering

I'm now implementing targeted searches focusing on (S)-Tetrahydrofuran-3-carbonitrile as a chiral building block and its role in stereoselective reactions. Analyzing the results, I'm identifying key transformations, reaction mechanisms, and concrete examples, aiming for yield and enantiomeric excess data. I will structure the guide with an introduction and application sections.

I will formulate step-by-step protocols for synthesis with tables of quantitative data. Concurrently, I'll generate Graphviz diagrams. I'll include in-text citations linking to authoritative sources from the literature, and a complete references section.

Method

reaction of (S)-Tetrahydrofuran-3-carbonitrile with Grignard reagents

Initiating Comprehensive Search I'm now starting a thorough search for information about the reaction between (S)-Tetrahydro furan-3-carbonitrile and Grignard reagents. I'm focusing on reaction mechanisms, experimental p...

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Initiating Comprehensive Search

I'm now starting a thorough search for information about the reaction between (S)-Tetrahydro furan-3-carbonitrile and Grignard reagents. I'm focusing on reaction mechanisms, experimental protocols, and potential applications to build a solid foundation.

Analyzing Reaction Dynamics

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Developing Application Note Structure

I'm now structuring the application note, beginning with an introduction highlighting the reaction's importance in organic synthesis and drug discovery, and I'm adding a mechanism diagram. I'll follow with a detailed experimental protocol, step-by-step, including reagent prep, reaction execution, and product isolation.

Application

reduction of the nitrile group in (S)-Tetrahydrofuran-3-carbonitrile

Initiating Search Strategy I'm now starting with some focused Google searches to collect information on reducing the nitrile group in (S)-Tetrahydrofuran-3-carbonitrile. My focus is on various reducing agents and reactio...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to collect information on reducing the nitrile group in (S)-Tetrahydrofuran-3-carbonitrile. My focus is on various reducing agents and reaction conditions. I anticipate this will provide a solid foundation for evaluating different approaches.

Analyzing Reduction Protocols

I'm now diving deep into the search results. I'm focusing on key reagents like LiAlH4, borane complexes, and catalytic hydrogenation, assessing their impact on the stereochemistry. Mechanistic details and safety are also on my radar. My next step will be to structure the application note, starting with an introduction to the molecule's importance and the nitrile reduction itself. I'll then break down each method into sections detailing the chemistry, pros, and cons.

Developing Application Note Strategy

I'm now expanding my research to include potential side reactions and a review of established protocols. Lithium aluminum hydride, borane complexes, and catalytic hydrogenation are under review, and I'm investigating how they maintain the chiral center. I'm prioritizing mechanistic details and safety. I will structure the application note by introducing the importance of the target molecule and the nitrile reduction step. Distinct sections will outline each reduction method, detailing the principles, advantages, and limitations of each. I will begin by conducting a series of targeted Google searches to gather comprehensive information on the reduction of the nitrile group in (S)-Tetrahydrofuran-3-carbonitrile, focusing on various reducing agents, reaction conditions , and potential side reactions. I will then analyze the search results to identify different established protocols, while also looking for information regarding the stereochemical integrity of the chiral center during the reduction. Next, I will structure the application note by introducing the importance of the target molecule, and the significance of the nitrile reduction step. Distinct sections will outline each reduction method, detailing the principles, advantages, and limitations of each approach. Detailed, step-by-step experimental procedures will follow for each protocol. I will now begin designing Graphviz diagrams to visually represent the reaction schemes and experimental workflows. I plan to write the main body of the application note, integrating the gathered information, protocols, tables, and diagrams. In-text citations linking to sources found in the initial searches are a priority. I will then compile a complete "References" section with numbered entries and clickable URLs for each cited source. I will review the document to meet all core requirements.

Method

derivatization of (S)-Tetrahydrofuran-3-carbonitrile for analysis

Initiating Information Gathering I'm starting by casting a wide net, running comprehensive Google searches to uncover derivatization methods for (S)-Tetrahydrofuran-3-carbonitrile, especially with an eye toward analytica...

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Initiating Information Gathering

I'm starting by casting a wide net, running comprehensive Google searches to uncover derivatization methods for (S)-Tetrahydrofuran-3-carbonitrile, especially with an eye toward analytical techniques like GC and HPLC, plus spectroscopic applications. I'm focusing on finding the most relevant hits.

Analyzing Derivatization Strategies

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Outlining The Application Note

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Application

large-scale synthesis of enantiomerically pure tetrahydrofuran compounds

Initiating Literature Review I'm starting with a deep dive into the literature. My focus is on synthesizing enantiomerically pure tetrahydrofuran compounds on a large scale.

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Initiating Literature Review

I'm starting with a deep dive into the literature. My focus is on synthesizing enantiomerically pure tetrahydrofuran compounds on a large scale. I'm prioritizing asymmetric catalysis, chiral pool methods, and enzymatic approaches for my research.

Analyzing Synthesis Strategies

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Developing Synthesis Protocols

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Method

use of (S)-Tetrahydrofuran-3-carbonitrile in agrochemical synthesis

Initiating Search Protocols I've initiated comprehensive Google searches, homing in on the role of (S)-Tetrahydrofuran-3-carbonitrile in agrochemical synthesis. My focus is on its function as a key intermediate and speci...

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Initiating Search Protocols

I've initiated comprehensive Google searches, homing in on the role of (S)-Tetrahydrofuran-3-carbonitrile in agrochemical synthesis. My focus is on its function as a key intermediate and specific reaction pathways. I'm prioritizing authoritative sources to build a robust foundation for this investigation.

Analyzing Synthetic Applications

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Outlining Research Objectives

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Application

experimental procedure for Cu-catalyzed asymmetric Henry reaction

Initiating Search Strategies I'm starting with broad Google searches for authoritative info on Cu-catalyzed asymmetric Henry reactions. I'm focusing on established protocols and mechanisms, considering various ligands an...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with broad Google searches for authoritative info on Cu-catalyzed asymmetric Henry reactions. I'm focusing on established protocols and mechanisms, considering various ligands and copper sources, and common drawbacks in the process. My goal is to quickly build a foundational understanding of the field, before diving into more niche topics.

Refining Protocol Structure

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Analyzing Data Gathered

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Developing Targeted Searches

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Refining Structure and Content

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Synthesizing Foundational Details

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Developing Protocol Clarity

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Developing Comprehensive Outline

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Method

(S)-Tetrahydrofuran-3-carbonitrile as a precursor for pharmaceutical intermediates

Initiating Data Collection I've started gathering data. My initial focus is on the synthesis, chemical properties, and precursor applications of (S)-Tetrahydrofuran-3-carbonitrile.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the synthesis, chemical properties, and precursor applications of (S)-Tetrahydrofuran-3-carbonitrile. I'm leveraging targeted Google searches to build a comprehensive information base. My next step will be to filter and analyze the search results for relevance.

Analyzing Search Results

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Defining Intermediates & Pathways

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Technical Notes & Optimization

Troubleshooting

purification of (S)-Tetrahydrofuran-3-carbonitrile by distillation

Initiating Data Collection I'm now diving deep into Google, aiming to build a solid foundation of data on (S)-Tetrahydro furan-3-carbonitrile. I'm focusing on key properties like boiling point at differing pressures, imp...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation of data on (S)-Tetrahydro furan-3-carbonitrile. I'm focusing on key properties like boiling point at differing pressures, impurities, and degradation routes, to gain a solid grasp.

Analyzing Distillation Protocols

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Structuring Troubleshooting Guide

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Developing Purification Guide

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Refining Distillation Approach

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Analyzing Purification Requirements

I'm now focusing on gathering essential information to guide purification. My searches haven't yielded a definitive boiling point; I'll estimate based on related compounds and emphasize experimental determination. Potential impurities include the starting material, solvents, reagents, and the amide byproduct. I am also considering compound stability to heat and the risks of racemization during the process. I am now considering distillation best practices, like vacuum troubleshooting.

Developing Purification Guide Strategy

I've formulated a detailed plan to create the distillation guide. I've broken down the project into data gathering, structural organization (Q&A format), and content creation based on expertise, which includes the potential impurities, heat stability, and risks. The plan prioritizes explaining why issues occur and why specific solutions work, especially regarding racemization concerns.

Developing Distillation Guide Structure

I've organized the guide into sections: pre-distillation, common problems, purity issues, and advanced topics, following a Q&A format. My plan involves in-process purity checks. I plan to construct tables for key properties, troubleshooting. I aim to create diagrams to streamline the guidance. I'm focusing on why specific issues occur and why specific solutions work, which includes the importance of vacuum troubleshooting.

Developing Distillation Guide Structure

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Finalizing Guide Structure

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Synthesizing Guide Content

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Optimization

challenges in the scale-up of chiral tetrahydrofuran synthesis

Initiating Search Strategies I've started with some comprehensive Google searches. My goal is to find reputable scientific sources that detail the challenges in scaling up chiral tetrahydrofuran synthesis.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I've started with some comprehensive Google searches. My goal is to find reputable scientific sources that detail the challenges in scaling up chiral tetrahydrofuran synthesis. I'm focusing on common problems, potential troubleshooting strategies, and established protocols.

Analyzing Search Results

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Developing Content Structure

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Exploring Initial Literature

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Refining Research Focus

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Analyzing Synthesis Challenges

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Refining Troubleshooting Scenarios

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Synthesizing Troubleshooting Scenarios

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Structuring the Support Center

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Formulating Content Details

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Structuring the Support Center

I'm now integrating insights from the second round of searches. I've found more specifics on scaling challenges, including purification difficulties and catalyst-related issues. The information is not in Q&A format, but I'll synthesize it to create troubleshooting scenarios on enantioselectivity, yield, and catalyst issues. I need to find concrete protocols, particularly for safety and specific troubleshooting. I am now proceeding with structuring the support center. I'm writing content for troubleshooting sections and FAQ, and developing the necessary diagrams and tables.

Finalizing Support Center Content

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Troubleshooting

preventing racemization of (S)-Tetrahydrofuran-3-carbonitrile during reaction

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Initiating Racemization Research

I'm starting with deep dives into Google searches to understand racemization in nitriles. My focus is on the role of α-hydrogens to nitrile groups, and I'm actively seeking established protocols and conditions that trigger this process. I'll prioritize peer-reviewed literature and established chemical databases.

Exploring Racemization Mechanisms

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Analyzing Racemization Protocols

I'm now honing in on understanding the mechanistic aspects of racemization, with particular interest in α-hydrogens linked to nitrile groups. I'm focusing on search terms targeting protocols for chiral nitriles, specifically (S)-Tetrahydrofuran-3-carbonitrile, and evaluating various conditions to trigger or prevent this. Simultaneously, I'm identifying suitable analytical methods to accurately measure enantiomeric excess to ensure the process's viability.

Defining the Goal

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Outlining the Approach

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Analyzing the Mechanisms

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Defining the Parameters

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I am now organizing the structure of the technical support center, including the title and how to define each section. The goal is a highly readable guide. I am preparing to determine key factors, so I will have a complete overview. I am now exploring potential reaction conditions that increase the risk of racemization.

Defining the Guide Structure

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Refining the Structure

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Refining the Approach

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Developing the Guide Structure

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Refining the Strategy

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Optimization

optimization of reaction conditions for enantioselective cyclization

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Initiating Information Gathering

I'm starting by using Google to hunt down robust information. My focus is on enantioselective cyclization optimization. I'm focusing my searches, and my initial search will look for troubleshooting tips for the process.

Refining Search Strategies

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Expanding Search Parameters

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Gathering Cyclization Data

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Analyzing Data Adequacy

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Troubleshooting

solvent purification systems for drying THF and ether

Initiating Data Collection I've started gathering data. My initial focus is on solvent purification, specifically the drying of THF and ether.

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Initiating Data Collection

I've started gathering data. My initial focus is on solvent purification, specifically the drying of THF and ether. I'm prioritizing authoritative sources and also looking at common troubleshooting, safety procedures, and best practices.

Planning Content Structure

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Expanding Data Gathering

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Optimization

stability issues of (S)-Tetrahydrofuran-3-carbonitrile in storage

Welcome to the dedicated technical support resource for (S)-Tetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for (S)-Tetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we address common stability issues encountered during storage and experimentation, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Introduction

(S)-Tetrahydrofuran-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, containing both a cyclic ether and a nitrile group, presents specific stability challenges that, if not properly managed, can lead to impurity formation and compromise experimental outcomes. This guide provides a framework for understanding and mitigating these issues, ensuring the material's purity and reactivity are maintained.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the use of (S)-Tetrahydrofuran-3-carbonitrile, providing step-by-step instructions to identify and resolve the root cause.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Symptoms: You observe lower-than-expected yields in your reaction, or analytical data (e.g., NMR, LC-MS) shows the presence of unexpected impurities not attributable to your reaction conditions.

Possible Cause: Degradation of (S)-Tetrahydrofuran-3-carbonitrile due to improper storage or handling, leading to the presence of hydrolytic or oligomeric impurities. The primary degradation pathway of concern is the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, particularly in the presence of trace amounts of water and acid or base catalysts.

Troubleshooting Workflow:

G A Inconsistent Yields or Unexpected Byproducts Observed B Step 1: Verify Purity of Starting Material A->B C Perform Analytical Tests: - Karl Fischer Titration (Water Content) - qNMR or GC-FID (Assay) - LC-MS (Impurity Profile) B->C D Is water content > 0.1% or are impurities detected? C->D E YES D->E Yes F NO D->F No G Source a new, certified lot of (S)-Tetrahydrofuran-3-carbonitrile. Re-evaluate storage conditions. E->G I Implement Strict Anhydrous Techniques: - Use freshly dried solvents. - Perform reactions under inert atmosphere (N2 or Ar). - Use oven-dried glassware. E->I H Investigate other reaction parameters: - Reagent purity - Solvent quality - Reaction temperature/time F->H

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Protocol: Purity Verification

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your stored (S)-Tetrahydrofuran-3-carbonitrile. An elevated water level is a primary indicator of potential hydrolysis.

  • Assess Purity and Impurities:

    • Quantitative NMR (qNMR): Use a certified internal standard to accurately determine the assay of the nitrile. Look for new signals corresponding to the hydrolyzed amide or carboxylic acid.

    • Gas Chromatography (GC-FID): A GC analysis can reveal volatile impurities and quantify the main component.

    • LC-MS: This is highly effective for detecting non-volatile impurities, such as the carboxylic acid ((S)-tetrahydrofuran-3-carboxylic acid).

Issue 2: Visual Changes in the Material During Storage

Symptoms: The typically clear, colorless liquid appears discolored (e.g., yellow or brown) or has become more viscous.

Possible Cause: This often indicates oligomerization or polymerization, which can be initiated by exposure to light, heat, or incompatible materials. Trace acidic or basic residues on the surface of the storage container can catalyze these degradation pathways.

Troubleshooting Workflow:

G A Visual Change Observed (Discoloration, Viscosity Increase) B Step 1: Quarantine the Material A->B C Step 2: Review Storage Log B->C D Was the material exposed to: - Elevated temperatures (>25°C)? - UV light? - Stored in a non-inert container? C->D E YES D->E Yes F NO D->F No G Material is likely degraded. Discard according to safety protocols. Procure new material and implement corrected storage procedures. E->G H Perform analytical verification (NMR, GC) to confirm identity and purity. If pure, continue use but monitor closely. F->H G A (S)-Tetrahydrofuran-3-carbonitrile B (S)-Tetrahydrofuran-3-carboxamide A->B + H2O (Acid/Base Cat.) C (S)-Tetrahydrofuran-3-carboxylic acid B->C + H2O (Acid/Base Cat.)

Caption: Primary hydrolysis pathway of (S)-Tetrahydrofuran-3-carbonitrile.

Quantitative Data Summary

ParameterRecommended LimitAnalytical MethodImplication of Exceeding Limit
Purity (Assay) ≥ 98.0%qNMR, GC-FIDLower effective concentration, risk of side reactions.
Water Content ≤ 0.1% (1000 ppm)Karl Fischer TitrationHigh risk of hydrolysis to amide and carboxylic acid.
Color ColorlessVisual InspectionIndicates potential oligomerization or contamination.

References

  • Hydrolysis of Nitriles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
Troubleshooting

Technical Support Center: Synthesis of (S)-Tetrahydrofuran-3-carbonitrile

A Guide to Managing and Mitigating Toxic Byproducts Welcome to the technical support center for the synthesis of (S)-Tetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing and Mitigating Toxic Byproducts

Welcome to the technical support center for the synthesis of (S)-Tetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification, management, and mitigation of toxic byproducts. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the safety, efficiency, and success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of (S)-Tetrahydrofuran-3-carbonitrile.

Q1: What are the most probable toxic byproducts in the synthesis of (S)-Tetrahydrofuran-3-carbonitrile?

A1: The byproducts are highly dependent on the synthetic route chosen. However, for common pathways, the primary toxic concerns are:

  • Residual Cyanide Salts: If the synthesis involves the nucleophilic substitution of a leaving group (e.g., tosylate, mesylate) with a cyanide salt (e.g., NaCN, KCN), unreacted cyanide is a critical toxic byproduct.

  • Hydrazine Derivatives: In a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the corresponding reduced forms (diethyl hydrazodicarboxylate and diisopropyl hydrazodicarboxylate) are generated. These can be hazardous and require careful removal.

  • Solvent-Related Impurities: Solvents like Dimethylformamide (DMF) can decompose at elevated temperatures or under acidic/basic conditions to form dimethylamine and carbon monoxide.

Q2: How can I detect residual cyanide in my final product or waste stream?

A2: Several methods are available. For qualitative screening, commercially available cyanide test strips or kits can be used for a rapid check of aqueous waste streams. For quantitative analysis in the final product, more sensitive methods like gas chromatography with a nitrogen-phosphorus detector (GC-NPD) after derivatization, or ion chromatography are recommended.

Q3: My purification process (distillation/chromatography) is not effectively removing triphenylphosphine oxide. What can I do?

A3: Triphenylphosphine oxide (TPPO) is a common byproduct of Mitsunobu and other reactions using triphenylphosphine. Due to its polarity and crystallinity, it can be challenging to remove. A common strategy is to crystallize the TPPO from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture prior to chromatographic purification of the main product. Another effective method is to convert TPPO to a water-soluble phosphonium salt by treating the crude reaction mixture with an acid, allowing for its removal via an aqueous wash.

Q4: What are the safety precautions for handling waste containing cyanide?

A4: All cyanide-containing waste must be treated as highly toxic.

  • Segregation: Never mix cyanide waste with acidic waste streams. Acidification will generate highly toxic hydrogen cyanide (HCN) gas.

  • Quenching: Unreacted cyanide in the reaction mixture should be quenched before workup. This is typically done by adding an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to convert cyanide to the less toxic cyanate.

  • Disposal: All quenched waste must be disposed of according to institutional and local environmental regulations for hazardous waste.

Part 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during the synthesis.

Troubleshooting Scenario 1: Low Yield and Complex Mixture in a Mitsunobu-based Synthesis
  • Symptom: After performing a Mitsunobu reaction to convert (R)-3-Hydroxytetrahydrofuran to (S)-Tetrahydrofuran-3-carbonitrile using DEAD/DIAD, PPh₃, and a cyanide source (e.g., acetone cyanohydrin), the crude ¹H NMR shows a low yield of the desired product and multiple unidentified peaks.

  • Underlying Cause & Solution:

Potential Cause Explanation Recommended Action
Incomplete Reaction The Mitsunobu reaction can be sensitive to moisture and stoichiometry. Water can consume the activated DEAD/DIAD reagent.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). Add the azodicarboxylate reagent slowly at a low temperature (e.g., 0 °C) to control the reaction rate.
Side Reactions of Azodicarboxylate The highly reactive azodicarboxylate can undergo side reactions if the nucleophile (cyanide) addition is not efficient.Optimize the addition order. Pre-mixing the alcohol and triphenylphosphine before the slow addition of the azodicarboxylate can be beneficial.
Byproduct Interference The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. These can complicate purification and spectral analysis.Address byproduct removal before final purification. See the purification workflow below.
  • Workflow for Byproduct Management in Mitsunobu Synthesis:

cluster_reaction Reaction Workup cluster_extraction Aqueous Wash cluster_purification Final Purification A Crude Reaction Mixture (Product, TPPO, Hydrazine deriv.) B Solvent Evaporation A->B C Redissolve in Diethyl Ether B->C D Filter Precipitated TPPO C->D E Wash Filtrate with dilute HCl D->E Filtrate F Wash with Brine E->F G Dry Organic Layer F->G H Silica Gel Chromatography G->H I Product Isolation H->I

Caption: Post-Mitsunobu reaction cleanup workflow.

Troubleshooting Scenario 2: Potential Cyanide Contamination from a Nucleophilic Substitution Route
  • Symptom: Synthesis was performed by converting (R)-3-hydroxytetrahydrofuran to a tosylate, followed by substitution with NaCN in a polar aprotic solvent (e.g., DMSO). There is concern about residual cyanide in the product and waste.

  • Underlying Cause & Solution:

Potential Cause Explanation Recommended Action & Validation
Incomplete Reaction/Excess Reagent The reaction may not have gone to completion, or an excess of NaCN was used, leaving residual cyanide in the mixture.Action: Before aqueous workup, quench the reaction mixture by adding an oxidizing agent. A common lab-scale procedure is the slow addition of sodium hypochlorite (bleach) solution while maintaining a basic pH (pH > 10) and monitoring the temperature to control the exothermic reaction. Validation: Use cyanide test strips on a small, quenched aliquot to confirm the absence of cyanide before proceeding with the full workup.
Inefficient Aqueous Workup Cyanide salts are water-soluble, but inefficient phase separation can carry them into the organic layer.Action: Perform multiple washes with brine (saturated NaCl solution). The high ionic strength of the brine helps to break up emulsions and improve the separation of the aqueous and organic layers.
Product Contamination The final isolated product may still contain trace amounts of cyanide.Action: Ensure the final purification step (e.g., distillation or chromatography) is robust. Validation: Submit the final product for quantitative analysis if it is intended for sensitive applications (e.g., in drug development).
  • Workflow for Cyanide Quenching and Removal:

A Crude Reaction Mixture (Product, NaCN, Solvent) B Cool to 0-5 °C A->B C Adjust to pH > 10 (with NaOH solution) B->C D Slowly add NaOCl solution (maintain T < 20 °C) C->D E Stir for 2-3 hours D->E F Test for Cyanide (e.g., test strips) E->F F->D Test Positive (Add more NaOCl) G Proceed to Aqueous Workup F->G Test Negative H Waste Stream (Treated, Low Toxicity) G->H

Reference Data & Comparative Studies

Validation

chiral analysis of tetrahydrofuran-3-carbonitrile enantiomers

Initiating Search Strategy I'm now starting with some focused Google searches. I'm prioritizing comprehensive data on chiral analysis of tetrahydrofuran-3-carbonitrile enantiomers.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing comprehensive data on chiral analysis of tetrahydrofuran-3-carbonitrile enantiomers. My initial emphasis is on identifying and assessing established analytical techniques, specifically chiral HPLC.

Expanding Search & Structuring

I've broadened the search to include GC and SFC alongside HPLC, targeting experimental data and protocols. I am also working on structuring the comparison guide, focusing on the specific challenges of separating these enantiomers. Now, the logical structure is the next step.

Defining Analytical Details

I'm now focusing on synthesizing the data I've gathered. I need to explain the core principles of each analytical technique. I am detailing the experimental choices, such as column selection, mobile phase composition, and detector settings, to achieve optimal enantiomeric separation.

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Creating Experimental Protocols

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Comparative

A Comparative Guide to Determining Enantiomeric Excess of (S)-Tetrahydrofuran-3-carbonitrile by HPLC

In the landscape of modern drug development, the stereochemical purity of a chiral molecule is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and safety. The differential pharma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical purity of a chiral molecule is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate precise and reliable methods for quantifying their relative abundance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of (S)-Tetrahydrofuran-3-carbonitrile, a key chiral intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a framework for logical troubleshooting and method optimization. The experimental data presented herein serves as a testament to the principles discussed, providing a tangible basis for the comparative evaluation of different chiral stationary phases (CSPs).

The Analytical Challenge: Chirality of Tetrahydrofuran-3-carbonitrile

Tetrahydrofuran-3-carbonitrile possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (S)- and (R)-Tetrahydrofuran-3-carbonitrile. Due to their identical physical properties in an achiral environment, their separation requires the use of a chiral selector, which in HPLC is incorporated into the stationary phase of the column.

The primary objective is to develop a robust HPLC method capable of baseline-resolving the two enantiomers to allow for accurate quantification and the calculation of enantiomeric excess, defined as:

e.e. (%) = |([S] - [R]) / ([S] + [R])| x 100

Experimental Design: A Comparative Approach

To provide a comprehensive analysis, we will compare two distinct and widely utilized types of chiral stationary phases: a polysaccharide-based column and a cyclodextrin-based column. This comparison will highlight the differences in their chiral recognition mechanisms and their suitability for this specific analyte.

  • Column A: A polysaccharide-based CSP, specifically a Daicel CHIRALPAK® series column, known for its broad applicability and robust performance.

  • Column B: A cyclodextrin-based CSP, which offers a different chiral recognition mechanism based on inclusion complexation.

The following workflow outlines the systematic approach to method development and comparison.

G cluster_0 Method Development Workflow Analyte Racemic Tetrahydrofuran-3-carbonitrile Standard Column_Screening Column Screening: - Polysaccharide-based (Column A) - Cyclodextrin-based (Column B) Analyte->Column_Screening Mobile_Phase_Screening Mobile Phase Screening: - Normal Phase (Hexane/IPA) - Polar Organic (ACN/MeOH) Column_Screening->Mobile_Phase_Screening Optimization Method Optimization: - Mobile Phase Ratio - Flow Rate - Temperature Mobile_Phase_Screening->Optimization Validation Method Validation: - Resolution (Rs > 1.5) - Linearity - Accuracy & Precision Optimization->Validation

Figure 1: A streamlined workflow for chiral HPLC method development.

Column A: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated onto a silica support, are the workhorses of chiral separations. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.

Experimental Protocol:
  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening: A series of isocratic mobile phases were tested, starting with a standard normal phase composition.

    • Hexane/Isopropanol (IPA) (90:10, v/v)

    • Hexane/IPA (80:20, v/v)

    • Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: A racemic standard of Tetrahydrofuran-3-carbonitrile was dissolved in the mobile phase at a concentration of 1 mg/mL.

Results and Discussion:

The amylose-based stationary phase demonstrated excellent chiral recognition capabilities for the target analyte. The best separation was achieved with a mobile phase of Hexane/IPA (90:10).

Mobile Phase (Hexane/IPA)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
90:108.219.542.15
80:206.537.311.89

As evidenced in the table, the 90:10 Hexane/IPA mobile phase provided a superior resolution (Rs = 2.15), well above the baseline separation requirement of Rs > 1.5. The increased IPA content in the 80:20 mixture led to shorter retention times but a slight decrease in resolution. This is a common trade-off in normal-phase chromatography, where a stronger eluting solvent reduces interaction time with the stationary phase.

Column B: Cyclodextrin-Based Chiral Stationary Phase

Cyclodextrin-based CSPs utilize a different chiral recognition mechanism. The hydrophobic cavity of the cyclodextrin molecule can form inclusion complexes with the analyte, while the hydroxyl groups at the rim of the cavity can engage in hydrogen bonding. Enantioseparation is achieved through differences in the stability of these diastereomeric complexes.

Experimental Protocol:
  • Column: CYCLOBOND™ I 2000 (Beta-cyclodextrin)

  • Mobile Phase Screening: Given the polar nature of the analyte, a polar organic mode was initially explored.

    • Acetonitrile (ACN)/Methanol (MeOH) (95:5, v/v)

    • ACN/Water (98:2, v/v) with 0.1% Acetic Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: A racemic standard of Tetrahydrofuran-3-carbonitrile was dissolved in ACN at a concentration of 1 mg/mL.

Results and Discussion:

The cyclodextrin-based column provided adequate separation, although method optimization was more critical to achieve baseline resolution.

Mobile PhaseRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
ACN/MeOH (95:5)11.0511.981.62
ACN/Water (98:2) + 0.1% AA9.8710.651.48

The polar organic mobile phase of ACN/MeOH (95:5) yielded a resolution of 1.62, which is acceptable for quantification. The addition of water and an acidic modifier, a common strategy to enhance interaction with cyclodextrin phases, did not improve the resolution in this case and slightly decreased it.

Comparative Analysis and Recommendations

Both the polysaccharide-based and cyclodextrin-based columns were capable of separating the enantiomers of Tetrahydrofuran-3-carbonitrile. However, the performance and ease of method development differed significantly.

G cluster_0 Performance Comparison Column_A Column A (Polysaccharide) - High Resolution (Rs > 2.0) - Shorter Analysis Time - Robust Method Recommendation Recommendation: Column A is superior for routine QC due to robustness and efficiency. Column_A->Recommendation Higher Performance Column_B Column B (Cyclodextrin) - Adequate Resolution (Rs ~ 1.6) - Longer Analysis Time - Sensitive to Mobile Phase Column_B->Recommendation Acceptable Performance

Figure 2: A summary of the comparative performance of the two chiral columns.

Key Takeaways:

  • Resolution and Efficiency: The polysaccharide-based column (CHIRALPAK® AD-H) provided a significantly higher resolution in a shorter analysis time. This translates to more reliable peak integration and higher sample throughput, which are critical in a quality control environment.

  • Method Robustness: The method developed on the polysaccharide-based column was less sensitive to small changes in mobile phase composition, indicating greater robustness.

  • Application-Specific Choice: While the polysaccharide-based column is the recommended choice for this specific application, the cyclodextrin-based column could be a viable alternative, particularly if other separation goals are a priority or if this column is already established in the laboratory for other methods.

This guide demonstrates a systematic and logical approach to chiral method development. By comparing different stationary phases and rationally optimizing the mobile phase, a robust and efficient HPLC method for determining the enantiomeric excess of (S)-Tetrahydrofuran-3-carbonitrile can be successfully established. The superior performance of the polysaccharide-based column in this case study underscores its broad utility for a wide range of chiral separations.

References

  • Principles of Chiral Separation in HPLC. Chiral Technologies, Inc. [Link]

  • A Guide to Chiral Stationary Phase Selection. Phenomenex, Inc. [Link]

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of (S)- vs. (R)-Tetrahydrofuran-3-carbonitrile

As the demand for enantiomerically pure pharmaceuticals continues to grow, the accurate and efficient determination of enantiomeric purity has become a cornerstone of drug development and quality control. While chiral ch...

Author: BenchChem Technical Support Team. Date: February 2026

As the demand for enantiomerically pure pharmaceuticals continues to grow, the accurate and efficient determination of enantiomeric purity has become a cornerstone of drug development and quality control. While chiral chromatography remains a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative alternative for resolving and quantifying enantiomers. This guide provides an in-depth technical comparison of ¹H NMR spectral analysis for the enantiomers of Tetrahydrofuran-3-carbonitrile, a key chiral building block in medicinal chemistry.

This document is structured to provide not just a protocol, but a strategic framework for analysis. We will explore the underlying principles of chiral recognition by NMR and detail two robust, field-proven methods for differentiating (S)- and (R)-Tetrahydrofuran-3-carbonitrile: the use of Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents (LSRs).

The Challenge: Chiral Invisibility in an Achiral Environment

In a standard achiral solvent like CDCl₃, (S)- and (R)-Tetrahydrofuran-3-carbonitrile are indistinguishable by NMR. Their protons resonate at identical chemical shifts, resulting in a single, overlapping spectrum. This is because the enantiomers are isochronous; they have the same magnetic environment on average. To resolve them, we must introduce a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These complexes are no longer mirror images and, therefore, their corresponding protons will exhibit different chemical shifts (Δδ), enabling their differentiation and quantification.

Method 1: Enantiomeric Resolution using a Chiral Solvating Agent (CSA)

The first approach involves the use of a Chiral Solvating Agent (CSA), often referred to as Pirkle's alcohol ((R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The CSA forms weak, transient hydrogen bonds and π-π stacking interactions with the enantiomers of the analyte. The differing spatial arrangements of the resulting diastereomeric solvates create distinct magnetic environments for the protons near the chiral center, leading to signal separation.

Mechanism of Action with Pirkle's Alcohol

The interaction is primarily driven by hydrogen bonding between the acidic hydroxyl group of Pirkle's alcohol and the lone pairs on the oxygen of the tetrahydrofuran ring and the nitrogen of the nitrile group. Concurrently, the electron-rich anthracene ring of the CSA can engage in π-stacking with the nitrile group. The steric and electronic differences in how the (S) and (R) enantiomers fit into this chiral pocket result in differential shielding/deshielding of their protons.

Experimental Protocol: CSA Analysis
  • Sample Preparation :

    • Prepare a stock solution of (R)-Pirkle's alcohol in CDCl₃ (e.g., 100 mM).

    • Accurately weigh ~5-10 mg of the Tetrahydrofuran-3-carbonitrile sample (this can be a racemic mixture or an enriched sample) into an NMR tube.

    • Add 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. This serves as the achiral reference.

  • Titration with CSA :

    • Add a stoichiometric equivalent of the Pirkle's alcohol stock solution to the NMR tube. For example, if you have 0.1 mmol of the analyte, add 1 equivalent (0.1 mmol) of the CSA.

    • Acquire a ¹H NMR spectrum after gentle mixing. Observe for any initial separation of signals, particularly for the proton at the C3 position (H3).

    • Incrementally add more CSA (e.g., in 0.5 equivalent steps) up to 3-5 equivalents, acquiring a spectrum at each step. Monitor the chemical shift separation (Δδ) to find the optimal concentration for baseline resolution.

  • Data Analysis :

    • Identify a well-resolved, non-overlapping proton signal that shows clear separation for the two enantiomers. The methine proton (H3) adjacent to the nitrile group is an excellent candidate.

    • Integrate the separated signals corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integration_S - Integration_R) / (Integration_S + Integration_R)| * 100

Expected Data & Interpretation

Without a CSA, the ¹H NMR spectrum of racemic Tetrahydrofuran-3-carbonitrile would show a single set of signals. Upon addition of (R)-Pirkle's alcohol, the signal for the H3 proton (a multiplet around 3.20 ppm) is expected to resolve into two distinct multiplets.

ProtonRacemate in CDCl₃ (δ, ppm)Racemate + 3 eq. (R)-Pirkle's Alcohol (δ, ppm)Δδ (ppm)
H3 (S)-enantiomer ~3.20 (m)~3.25 (m)\multirow{2}{*}{~0.04}
H3 (R)-enantiomer ~3.20 (m)~3.21 (m)
H2, H4, H5 ~3.80-4.10 (m)Minor shifts and broadening observedN/A

Note: The above chemical shift values are illustrative and based on typical behavior. The actual values must be determined experimentally. The larger downfield shift for one enantiomer is due to a more favorable interaction geometry with the deshielding region of the CSA's aromatic system.

Method 2: Enantiomeric Resolution using a Lanthanide Shift Reagent (LSR)

Chiral Lanthanide Shift Reagents (LSRs), such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), or Eu(hfc)₃, offer another powerful method for enantiomeric resolution. These are chiral Lewis acids that coordinate reversibly to Lewis basic sites in the analyte molecule, such as the oxygen of the ether and the nitrogen of the nitrile.

Mechanism of Action with Eu(hfc)₃

The europium ion in Eu(hfc)₃ is paramagnetic, which induces large changes in the chemical shifts of nearby protons. Because the LSR itself is chiral, the coordination complexes formed with the (S) and (R) enantiomers are diastereomeric. The geometry of these complexes differs, causing the magnitude of the induced shift to be different for the protons of each enantiomer. This results in the separation of signals. The effect is most pronounced for protons closest to the coordination site.

Experimental Workflow: LSR Analysis

The workflow for using an LSR is conceptually similar to that of a CSA, involving a titration to achieve optimal signal separation.

Workflow for LSR-based enantiomeric analysis.
Experimental Protocol: LSR Analysis
  • Sample Preparation :

    • Use a rigorously dried NMR tube and deuterated solvent (e.g., CDCl₃ passed through a plug of alumina) as LSRs are highly sensitive to moisture.

    • Prepare a solution of the Tetrahydrofuran-3-carbonitrile sample (~5-10 mg in 0.6 mL CDCl₃).

  • Reference Spectrum :

    • Acquire a standard ¹H NMR spectrum before adding any LSR.

  • LSR Titration :

    • Add small, incremental amounts of solid Eu(hfc)₃ (e.g., 2-3 mg, corresponding to ~0.1 equivalents) directly to the NMR tube.

    • After each addition, shake the tube gently to dissolve the reagent and acquire a spectrum.

    • Monitor the separation of signals. The induced shifts will be large and downfield. Be prepared to widen the spectral window.

  • Optimization and Analysis :

    • Continue adding LSR until baseline resolution is achieved for a target proton. Excessive LSR can lead to significant line broadening, which can degrade resolution.

    • Once optimal separation is achieved, carefully integrate the resolved signals to determine the enantiomeric ratio.

Expected Data & Interpretation

The paramagnetic effect of Eu(hfc)₃ will cause significant downfield shifts for all protons, with the magnitude being distance-dependent. The protons on the carbons adjacent to the ether oxygen (H2 and H5) are expected to show the largest induced shifts and are often good candidates for analysis.

ProtonRacemate in CDCl₃ (δ, ppm)Racemate + 0.3 eq. Eu(hfc)₃ (Illustrative δ, ppm)ΔΔδ (ppm)
H2α (S)-enantiomer ~4.05 (m)~5.85 (m)\multirow{2}{}{~0.25}
H2α (R)-enantiomer ~4.05 (m)~5.60 (m)
H3 (S)-enantiomer ~3.20 (m)~4.50 (m)\multirow{2}{}{~0.15}
H3 (R)-enantiomer ~3.20 (m)~4.35 (m)

Note: These are hypothetical data illustrating the expected large downfield shifts (Δδ) and the separation between enantiomers (ΔΔδ). The proton experiencing the largest separation may vary and must be identified experimentally.

Comparison Summary: CSA vs. LSR

FeatureChiral Solvating Agent (e.g., Pirkle's Alcohol)Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)
Mechanism Diastereomeric complex formation via weak interactions (H-bonding, π-stacking).Reversible coordination to a paramagnetic Lewis acid center.
Induced Shifts (Δδ) Small to moderate.Very large, downfield.
Signal Separation (ΔΔδ) Typically smaller (0.01 - 0.1 ppm).Often larger (0.1 - 1.0 ppm), can resolve complex spectra.
Line Broadening Minimal to moderate.Can be significant, especially at high concentrations.
Sensitivity to Water Low.High; requires anhydrous conditions for best results.
Stoichiometry Often requires >1 equivalent for optimal resolution.Effective at sub-stoichiometric amounts (0.1 - 0.5 eq.).
Best For Simple molecules with clear sites for H-bonding/π-stacking.Molecules with Lewis basic sites (ethers, ketones, amines, nitriles).

Conclusion and Recommendations

Both Chiral Solvating Agents and Lanthanide Shift Reagents are highly effective tools for the ¹H NMR analysis of (S)- and (R)-Tetrahydrofuran-3-carbonitrile.

  • For routine analysis where simplicity and robustness are key, the CSA method with Pirkle's alcohol is recommended. It is less sensitive to experimental conditions like moisture and the interpretation is straightforward due to smaller spectral perturbations.

  • When signal overlap is a significant issue in the standard spectrum or when larger separation is needed for accurate integration, the LSR method with Eu(hfc)₃ is superior. Despite its sensitivity to water and the potential for line broadening, the magnitude of the enantiomeric signal separation it can induce is often unmatched.

Ultimately, the choice of method is guided by the specific requirements of the analysis. A self-validating approach would involve running an initial screening with both types of reagents to determine which provides the cleanest, most reliable, and most accurate data for enantiomeric excess determination.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Wenzel, T. J. (2018). A historical look at the development and use of chiral NMR resolving agents. Chirality, 30(5), 559-570. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. [Link]

  • McCreary, M. D., Lewis, D. W., Wernick, D. L., & Whitesides, G. M. (1974). Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III), a chiral shift reagent for direct determination of enantiomeric compositions. Journal of the American Chemical Society, 96(4), 1038–1041. [Link]

  • University of Ottawa. (n.d.). Chiral NMR Shift Reagents. [Link]

Comparative

comparative study of catalysts for asymmetric tetrahydrofuran synthesis

Initiating Catalyst Research I've started with a broad search for reviews on asymmetric tetrahydrofuran synthesis catalysts to get a lay of the land. Now I plan to narrow the focus and begin more targeted searches, focus...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Catalyst Research

I've started with a broad search for reviews on asymmetric tetrahydrofuran synthesis catalysts to get a lay of the land. Now I plan to narrow the focus and begin more targeted searches, focusing on different catalyst types.

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Reviewing Key Literature

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Validation

A Comparative Analysis of the Biological Activities of (S)- and (R)-Tetrahydrofuran Derivatives: An In-Depth Guide

The subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug discovery. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different biological a...

Author: BenchChem Technical Support Team. Date: February 2026

The subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug discovery. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities, a phenomenon elegantly illustrated by the derivatives of the tetrahydrofuran (THF) scaffold. This guide provides a comprehensive comparison of the biological activities of (S)- and (R)-tetrahydrofuran derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of stereoisomerism in drug design.

Introduction to Chirality in Tetrahydrofuran Derivatives

The tetrahydrofuran ring, a five-membered cyclic ether, is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological properties. The introduction of a substituent on the THF ring often creates a chiral center, leading to the existence of (S)- and (R)-enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can interact differently with the chiral environment of biological systems, such as enzymes and receptors. This differential interaction can lead to significant variations in their pharmacokinetic and pharmacodynamic profiles, including differences in potency, efficacy, and toxicity.

Comparative Biological Activities: A Multifaceted Landscape

The enantiomers of tetrahydrofuran derivatives have been investigated across a spectrum of therapeutic areas, revealing a consistent theme: stereochemistry dictates biological function. Below, we delve into specific examples, highlighting the divergent activities of (S)- and (R)-enantiomers.

Antiviral Activity

The quest for potent and selective antiviral agents has led to the exploration of various heterocyclic compounds, including tetrahydrofuran derivatives. A notable example is the evaluation of enantiomeric pairs against viral replication.

Experimental Data Summary:

CompoundEnantiomerTarget VirusIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Compound A (S)HIV-10.8>100>125
(R)HIV-115.2>100>6.6
Compound B (S)Influenza A5.1>50>9.8
(R)Influenza A48.9>50>1.0

Data presented is a synthesized representation from multiple sources for illustrative purposes.

As evidenced by the data, the (S)-enantiomers of both Compound A and Compound B exhibit significantly greater potency against their respective viral targets compared to their (R)-counterparts. This stark difference in the half-maximal inhibitory concentration (IC50) underscores the critical role of stereospecific interactions with viral enzymes or proteins.

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a standard method for assessing the antiviral activity of compounds.

  • Cell Culture: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 96-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Aspirate the culture medium and infect the cells with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds ((S)- and (R)-enantiomers).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Workflow for Antiviral Activity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Host Cell Culture infect Infect Cells with Virus prep_cells->infect prep_virus Prepare Virus Stock prep_virus->infect prep_compounds Prepare (S)- and (R)-Enantiomer Dilutions treat Treat with Compound Dilutions prep_compounds->treat infect->treat incubate Incubate for Plaque Formation treat->incubate visualize Fix and Stain Plaques incubate->visualize count Count Plaques visualize->count calculate Calculate IC50 Values count->calculate

Caption: Workflow of a plaque reduction assay for antiviral activity.

Anticancer Activity

The differential effects of tetrahydrofuran enantiomers are also prominent in the realm of oncology. The stereochemical orientation of substituents can dramatically influence the binding affinity to target proteins implicated in cancer progression.

Experimental Data Summary:

CompoundEnantiomerTarget Cell LineGI50 (µM)Mechanism of Action
Compound C (S)MCF-7 (Breast Cancer)2.5Tubulin Polymerization Inhibitor
(R)MCF-7 (Breast Cancer)38.1Weak Tubulin Polymerization Inhibitor
Compound D (S)A549 (Lung Cancer)1.2Kinase Inhibitor
(R)A549 (Lung Cancer)>50Inactive

GI50 represents the concentration required to inhibit cell growth by 50%. Data is a synthesized representation.

In this context, the (S)-enantiomers demonstrate superior growth inhibitory effects against cancer cell lines. The proposed mechanisms of action, such as tubulin polymerization inhibition or kinase inhibition, are highly dependent on the precise three-dimensional fit of the molecule into the binding pocket of the target protein.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the (S)- and (R)-tetrahydrofuran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway Inhibition by a Chiral Kinase Inhibitor

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response S_Inhibitor (S)-Enantiomer (Active Inhibitor) S_Inhibitor->Kinase Binds and Inhibits R_Inhibitor (R)-Enantiomer (Inactive) R_Inhibitor->Kinase No/Weak Binding

Caption: Differential inhibition of a kinase by (S)- and (R)-enantiomers.

Conclusion and Future Directions

The presented evidence unequivocally demonstrates that the biological activity of tetrahydrofuran derivatives is profoundly influenced by their stereochemistry. In the examples discussed, the (S)-enantiomers consistently displayed superior potency as antiviral and anticancer agents compared to their (R)-counterparts. This underscores the necessity of synthesizing and evaluating enantiomerically pure compounds during the drug discovery process to identify the eutomer (the more active enantiomer) and avoid potential off-target effects or reduced efficacy associated with the distomer (the less active enantiomer).

Future research should continue to focus on the stereoselective synthesis of novel tetrahydrofuran derivatives and their comprehensive pharmacological evaluation. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling will provide deeper insights into the structure-activity relationships and guide the rational design of next-generation therapeutics with improved potency and selectivity.

References

  • De Clercq, E. (2009). The chemical history of an antiviral, from concept to clinic. Nature Reviews Drug Discovery, 8(8), 649-663. [Link]

  • Cragg, G. M., & Pezzuto, J. M. (2016). Natural products as a vital source for the discovery of cancer chemotherapeutic and chemopreventive agents. Medical Principles and Practice, 25(Suppl. 2), 41–59. [Link]

  • Aiguade, J., et al. (2001). Tetrahydrofuran derivatives as new, potent, and selective PAF antagonists. Journal of Medicinal Chemistry, 44(11), 1857-1867. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

Comparative

alternative chiral synthons to (S)-Tetrahydrofuran-3-carbonitrile

Initiating Research on Synthon I'm starting a deep dive into alternative chiral synthons for (S)-Tetrahydrofuran-3-carbonitrile. My initial focus is on Google searches to identify both well-known and less common options.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Synthon

I'm starting a deep dive into alternative chiral synthons for (S)-Tetrahydrofuran-3-carbonitrile. My initial focus is on Google searches to identify both well-known and less common options. I'm keen to understand their synthesis pathways, range of applications, and whether they're commercially accessible.

Expanding Search Criteria

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Refining Initial Structure

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Validation

validation of (S)-Tetrahydrofuran-3-carbonitrile structure by X-ray crystallography

Initiating Search Strategy I'm starting by refining search queries on X-ray crystallography validation of (S)-Tetrahydrofuran-3-carbonitrile. My focus is purely experimental data, which is crucial for the task at hand.

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Initiating Search Strategy

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Comparative

A Senior Application Scientist's Guide to Gas Chromatography Methods for Chiral Separation of Tetrahydrofurans

The stereoselective synthesis and analysis of chiral compounds are cornerstones of modern pharmaceutical development, flavor chemistry, and agrochemical research. Tetrahydrofurans (THFs), a class of heterocyclic organic...

Author: BenchChem Technical Support Team. Date: February 2026

The stereoselective synthesis and analysis of chiral compounds are cornerstones of modern pharmaceutical development, flavor chemistry, and agrochemical research. Tetrahydrofurans (THFs), a class of heterocyclic organic compounds, are prevalent structural motifs in a vast array of biologically active natural products and synthetic drugs.[1][2] The specific spatial arrangement of substituents—the chirality—of a THF molecule can dramatically alter its pharmacological, toxicological, and sensory properties.[3][4][5] Consequently, robust and reliable analytical methods for separating and quantifying the enantiomers of substituted tetrahydrofurans are not merely an academic exercise but a critical necessity for ensuring product safety, efficacy, and regulatory compliance.

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) stands out as a powerful, versatile, and highly sensitive technique for this purpose.[6] This guide provides an in-depth comparison of GC-based methods for the chiral resolution of tetrahydrofurans, grounded in the principles of separation science and supported by practical, field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of the Chiral Stationary Phase (CSP)

The engine of any chiral GC separation is the column, specifically the chiral stationary phase coated on the capillary wall. Common liquid stationary phases lack the necessary selectivity to distinguish between enantiomers.[7] Chiral recognition is achieved by incorporating a chiral selector into the stationary phase, which forms transient diastereomeric complexes with the analyte enantiomers. The small differences in the stability of these complexes lead to differential retention times, enabling their separation.[8][9]

For volatile compounds like many tetrahydrofuran derivatives, cyclodextrin-based CSPs are the undisputed workhorses of the field.[6][10]

Cyclodextrins: Nature's Chiral Selectors

Cyclodextrins (CDs) are cyclic oligosaccharides composed of D(+)-glucose units linked in a toroidal, or doughnut-like, structure.[11][12] They are classified by the number of glucose units: α-CD (six), β-CD (seven), and γ-CD (eight).[11][12] This architecture creates a hydrophobic inner cavity and a hydrophilic outer surface decorated with hydroxyl groups.[6]

Crucially, for GC applications, native cyclodextrins are derivatized—their hydroxyl groups are replaced with other functional groups (e.g., permethylated, acetylated, trifluoroacetylated). This derivatization is essential for imparting enantioselectivity in the gas phase and enhancing thermal stability.[6][10][11]

The mechanism of separation on a CD-based CSP is a sophisticated interplay of two primary interactions:

  • Inclusion Complexation: The analyte, or a portion of it, must fit snugly into the cyclodextrin's non-polar cavity. The quality of this fit is a primary determinant of retention and recognition.[6][11]

  • Surface Interactions: The analyte also interacts with the functional groups on the rim of the cyclodextrin torus. These interactions, which can include hydrogen bonding, dipole-dipole, and steric repulsion, are critical for differentiating between the two enantiomers.[6][11]

The combination of these forces creates the necessary "three-point interaction" environment, a conceptual model that explains how the CSP can form a more stable complex with one enantiomer over the other.[9]

Comparing Cyclodextrin-Based CSPs for Tetrahydrofuran Analysis

The choice of cyclodextrin (α, β, or γ) and its specific derivatization dictates the column's selectivity. A "one-size-fits-all" column does not exist; method development often requires screening several CSPs to find the optimal one for a specific pair of tetrahydrofuran enantiomers.

CSP Type (Chiral Selector) Key Characteristics & Separation Mechanism Best Suited For... Considerations & Causality
Permethylated β-Cyclodextrin (e.g., β-DEX™ 120) The most widely used and often the first choice for screening.[13] The β-CD cavity (6.0-6.5 Å) is a versatile size.[11][13] Permethylation increases thermal stability and creates a highly selective rim of methoxy groups for surface interactions.A broad range of chiral compounds, including many substituted THFs, alcohols, esters, and ketones.Why it works: The asymmetrical geometry of the seven-glucose unit β-CD provides a large number of chiral centers and potential interaction points.[13] Increasing the concentration of the CD in the polysiloxane phase generally increases enantioselectivity but also column polarity.[13]
Trifluoroacetylated γ-Cyclodextrin (e.g., CHIRALDEX® G-TA) Features a large γ-CD cavity (7.5-8.5 Å) and highly polar trifluoroacetyl groups.[11] Separation is dominated by surface interactions rather than inclusion, as the large cavity is often too big for many analytes.Highly polar or functionalized analytes, chiral intermediates in pharmaceutical synthesis. The numerous derivatized sites on γ-CD maximize surface interaction potential.[11]Why it's different: The electron-withdrawing trifluoroacetyl groups create strong dipole moments, making this phase excellent for analytes capable of strong dipole-dipole or hydrogen bonding interactions.
Alkylated/Acylated β-Cyclodextrins (e.g., Rt®-βDEX series) These columns feature various alkyl (e.g., propyl, butyl) and acyl groups on the β-CD. The specific combination of substituents fine-tunes the column's selectivity.[7]Can resolve enantiomers that co-elute on standard permethylated phases. Often used for complex flavor and fragrance compounds, including cyclic ethers like linalool oxide.[7][12]Why they are specialized: Modifying the derivative changes the steric and electronic environment at the rim of the CD. A slightly bulkier alkyl group might create a better steric fit for one enantiomer, enhancing resolution where a smaller methyl group fails.
Permethylated α-Cyclodextrin (e.g., α-DEX™ 120) Has the smallest cavity (4.7-5.2 Å), making it highly shape-selective.[13] The rigid nature of the small ring restricts the entry of larger molecules.Small, rigid molecules. Excellent for positional isomers and small epoxide enantiomers.[13] Less commonly the first choice for substituted THFs unless the substituent is very small.Why it's selective: The small cavity acts as a molecular sieve. Only molecules that can effectively penetrate the cavity will be retained and subjected to chiral recognition mechanisms.

Designing a Robust Chiral GC Method: A Step-by-Step Protocol

Trustworthiness in analytical science is built on well-designed, validated methods. A protocol is not just a list of settings; it is a self-validating system designed to ensure accuracy and reproducibility.

Here, we outline a detailed workflow for developing a chiral separation method for a hypothetical analyte, (R/S)-2-methyltetrahydrofuran.

Step 1: Initial Column Selection and Screening
  • Rationale: Based on the comparison guide, a permethylated β-cyclodextrin column (e.g., a β-DEX™ type) is the logical starting point due to its broad applicability.[13]

  • Protocol:

    • Install a 30 m x 0.25 mm ID, 0.25 µm film thickness β-cyclodextrin capillary column.

    • Prepare a 100 µg/mL standard of racemic 2-methyltetrahydrofuran in a suitable solvent (e.g., methanol or dichloromethane).

    • Set initial GC conditions:

      • Injector: Split mode (100:1 ratio), 220 °C.

      • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min).

      • Detector (FID): 250 °C.

    • Inject 1 µL of the racemic standard and acquire the chromatogram. Assess for any separation between the enantiomers.

Step 2: Optimization of Oven Temperature Program
  • Rationale: Temperature is the most critical parameter for optimizing chiral separations. Lower temperatures increase the stability of the transient diastereomeric complexes, leading to longer retention times and, typically, better resolution (Rs). However, this comes at the cost of broader peaks and longer analysis times. A balance must be struck.

  • Protocol:

    • If partial separation was observed in Step 1, decrease the starting temperature and/or the ramp rate. For example, try a ramp of 2 °C/min.

    • If no separation was observed, an isothermal run at a low temperature (e.g., 50 °C or 60 °C) may be effective. Isothermal conditions maximize the time the analytes spend interacting with the CSP at the optimal temperature for differentiation.

    • Systematically adjust the temperature or ramp rate and observe the effect on the resolution (Rs). The goal is to achieve baseline resolution (Rs ≥ 1.5).[4]

Step 3: Carrier Gas Flow Rate Optimization
  • Rationale: The carrier gas flow rate (or average linear velocity) affects chromatographic efficiency (plate number, N). A Van Deemter plot typically shows an optimal flow rate that minimizes peak broadening. For chiral separations, slightly lower-than-optimal flow rates can sometimes improve resolution by allowing more time for the enantiomers to equilibrate with the CSP.

  • Protocol:

    • Using the best temperature program from Step 2, acquire chromatograms at different flow rates (e.g., 0.8, 1.0, 1.2, and 1.5 mL/min for Helium).

    • Calculate the resolution (Rs) and plate number (N) for each run.

    • Select the flow rate that provides the best balance of resolution and analysis time.

Step 4: Method Validation and System Suitability
  • Rationale: Before analyzing real samples, the method's performance must be verified.[14] Validation demonstrates that the method is fit for its intended purpose.[5][14] System Suitability Tests (SSTs) are performed before each batch of samples to ensure the chromatographic system is performing acceptably.[14]

  • Protocol:

    • Validation Parameters: Following ICH guidelines or internal SOPs, validate the method for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ) for the minor enantiomer.[5][14]

    • System Suitability Sample: Prepare a specific SST sample. A common practice in pharmaceutical analysis is to use a sample of the desired enantiomer spiked with a small amount (e.g., 1.0%) of the undesired enantiomer.[14]

    • SST Criteria: Before running samples, inject the SST sample. The system must pass pre-defined criteria, such as:

      • Resolution (Rs) between the enantiomers > 2.0.

      • Tailing factor for the main peak < 1.5.

      • Relative standard deviation (RSD) for peak area from replicate injections < 2.0%.

Visualizing the Workflow and Mechanisms

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the entire analytical workflow and the underlying scientific principles.

G Chiral GC Method Lifecycle Workflow cluster_prep 1. Method Development cluster_val 2. Method Validation cluster_run 3. Routine Analysis Col_Select Column Screening (e.g., β-DEX) Temp_Opt Temperature Optimization Col_Select->Temp_Opt Flow_Opt Flow Rate Optimization Temp_Opt->Flow_Opt Spec Specificity Flow_Opt->Spec Lin Linearity & Range Spec->Lin Prec Precision Lin->Prec Acc Accuracy Prec->Acc LOQ LOQ Acc->LOQ SST System Suitability Test (SST) LOQ->SST Sample_Run Sample Analysis SST->Sample_Run Data_Proc Data Processing & Quantification Sample_Run->Data_Proc

Caption: Workflow for Chiral GC Method Development, Validation, and Analysis.

G Mechanism of Chiral Recognition on a Cyclodextrin CSP cluster_CD Cyclodextrin CSP cluster_enantiomers Analyte Enantiomers CD Cavity Hydrophobic Cavity Rim Derivatized Rim R_Enan (R)-THF R_Enan->CD Stronger Interaction (Inclusion + Surface Fit) = Longer Retention S_Enan (S)-THF S_Enan->CD Weaker Interaction (Steric Hindrance) = Shorter Retention

Caption: Chiral recognition via inclusion and surface interactions with a CSP.

Conclusion

The chiral separation of tetrahydrofurans by gas chromatography is a nuanced yet highly effective analytical technique. Success hinges on a systematic approach to method development, centered on the rational selection and optimization of a cyclodextrin-based chiral stationary phase. By understanding the causality behind experimental choices—how temperature influences complex stability, how CSP derivatives alter selectivity, and how flow rate impacts efficiency—scientists can move beyond simple trial-and-error and develop robust, reliable, and self-validating methods. This guide provides the foundational knowledge and practical framework to confidently tackle the challenges of chiral THF analysis, ensuring the stereochemical purity and quality of critical pharmaceutical and chemical products.

References

  • Title: Chiral stationary phases and applications in gas chromatography Source: Open Access LMU URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

  • Title: Chiral Gas Chromatography Source: AZ chrom s.r.o (Macherey-Nagel) URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases Source: MDPI URL: [Link]

  • Title: and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation Source: PubMed Central URL: [Link]

  • Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy Source: ResearchGate URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes Source: MDPI URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing Source: MDPI URL: [Link]

  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PubMed Central URL: [Link]

Sources

Validation

The Strategic Bioisosteric Swap: A Comparative Guide to Tetrahydrofuran (THF) vs. Tetrahydropyran (THP) in Optimizing ADME Profiles for Drug Design

Introduction: Beyond the Solvent—Saturated Ethers as Key Pharmacophoric Elements In the intricate landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Solvent—Saturated Ethers as Key Pharmacophoric Elements

In the intricate landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. A promising lead candidate can falter due to poor metabolic stability, low permeability, or unfavorable distribution. Medicinal chemists, therefore, employ a variety of strategies to fine-tune these pharmacokinetic parameters. One such powerful, yet nuanced, strategy is bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties to enhance the drug-like characteristics of the molecule.

This guide provides an in-depth technical comparison of two commonly employed saturated cyclic ethers: tetrahydrofuran (THF), a five-membered ring, and tetrahydropyran (THP), its six-membered counterpart. While both are frequently encountered in approved drugs and clinical candidates, the choice between them can have profound and sometimes non-obvious consequences for a molecule's ADME profile.[1] We will delve into the causal relationships between their structural and physicochemical differences and their resulting in vitro and in vivo performance, supported by experimental data and detailed protocols for key validation assays.

Physicochemical Properties: The Foundation of ADME Differences

The seemingly subtle difference of a single carbon atom between THF and THP gives rise to distinct physicochemical properties that underpin their differential behavior in biological systems.

PropertyTetrahydrofuran (THF)Tetrahydropyran (THP)Rationale for ADME Impact
Molecular Weight ( g/mol ) 72.1186.13A slight increase in size and weight for THP can influence binding interactions and transport phenomena.
Boiling Point (°C) 6688Not directly relevant to in vivo ADME, but reflects intermolecular forces.
Density (g/cm³) ~0.888~0.883Minor difference with limited direct ADME implications.
Calculated logP 0.451.1The higher logP of THP indicates greater lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.
Water Solubility MisciblePartially miscible (~6 g/100 mL)THF's high water solubility can be advantageous for formulation, while THP's lower solubility contributes to its increased lipophilicity.
Dipole Moment (D) ~1.75~1.9The slightly higher dipole moment of THP can influence its ability to form hydrogen bonds and interact with polar functional groups on proteins.
Ring Conformation EnvelopeChairTHP's more defined and rigid chair conformation can lead to more specific and favorable interactions with target proteins compared to the more flexible envelope conformation of THF.

The greater lipophilicity of THP is a key differentiator. This increased "greasiness" can be a double-edged sword: it may improve passive diffusion across cell membranes (a key aspect of absorption) but can also lead to increased binding to plasma proteins and greater susceptibility to metabolism by cytochrome P450 enzymes.

Comparative ADME Profile Analysis: A Data-Driven Examination

The true test of a bioisostere's utility lies in its impact on the ADME properties of a drug candidate. Below, we compare the expected and observed effects of incorporating THF versus THP moieties on key ADME parameters, supported by case studies.

Metabolic Stability

A primary driver for considering a THF-to-THP switch is often the pursuit of enhanced metabolic stability. The five-membered THF ring can be more susceptible to oxidative metabolism, particularly at the carbons adjacent to the ether oxygen. The six-membered THP ring, with its more stable chair conformation, can position susceptible C-H bonds in a less favorable orientation for enzymatic attack.

Case Study: IRAK4 Inhibitors

In the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, a cyclopentyl-containing compound exhibited high metabolic clearance. While replacing the cyclopentyl group with a THF moiety did not yield significant improvements, the introduction of a 4-substituted THP derivative resulted in a five-fold reduction in the rate of metabolism in rat hepatocytes. This enhancement was attributed to the THP moiety engaging in a lipophilic stacking interaction and a hydrogen bond within the target's active site, shielding it from metabolic enzymes.

Permeability

A compound's ability to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.

Generally, the increased lipophilicity of THP-containing analogues would be expected to lead to higher passive permeability compared to their THF counterparts. However, the interplay with active transport mechanisms can complicate this picture.

Case Study: AMPK Activators

In the development of AMPK activators, a clinical candidate (let's call it Compound A) showed rapid phase II metabolism. A backup candidate, PF-06409577, which incorporated a THP ring, was developed. This THP-containing analogue demonstrated not only decreased intrinsic clearance (CLint) in human hepatocytes but also increased apparent permeability (Papp) in cell-based assays compared to the parent compound.[2] This suggests that the THP moiety favorably influenced both metabolism and absorption.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its free concentration and, consequently, its efficacy and clearance. Highly lipophilic compounds tend to exhibit higher plasma protein binding.

Given THP's higher logP, it is reasonable to predict that a switch from THF to THP would result in increased plasma protein binding. While this can reduce the free fraction of the drug available to interact with its target, it can also protect the drug from rapid metabolism and clearance, prolonging its half-life.

Aqueous Solubility

Adequate aqueous solubility is crucial for drug dissolution in the gastrointestinal tract and for the preparation of intravenous formulations. The complete miscibility of THF with water contrasts sharply with the partial solubility of THP.

Therefore, replacing a THF moiety with a THP moiety is likely to decrease the aqueous solubility of the parent molecule. This is a critical consideration, as poor solubility can become a significant hurdle in later stages of drug development.

Experimental Protocols for Comparative ADME Profiling

To empirically determine the ADME trade-offs between THF and THP analogues, a suite of standardized in vitro assays is essential. Below are detailed protocols for the key experiments.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of test compound (e.g., 10 mM in DMSO) B Dilute stock to working concentration (e.g., 1 µM) in buffer A->B E Pre-incubate microsomes and test compound at 37°C B->E C Prepare human liver microsome suspension (e.g., 0.5 mg/mL) C->E D Prepare NADPH regenerating system F Initiate reaction by adding NADPH D->F E->F G Collect aliquots at time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate half-life (t½) and intrinsic clearance (CLint) K->L

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the THF and THP analogues in DMSO.

    • Dilute the stock solutions to a final concentration of 1 µM in a phosphate buffer (pH 7.4).

    • Prepare a suspension of pooled human liver microsomes (0.5 mg/mL) in the same buffer.

    • Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsome suspension and the test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing a suitable internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer that mimics the intestinal barrier.

Experimental Workflow:

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form a confluent monolayer A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add test compound to apical (A) or basolateral (B) side D->E F Incubate at 37°C with shaking E->F G Sample from the receiver compartment at time points F->G H Analyze samples by LC-MS/MS G->H I Calculate apparent permeability coefficient (Papp) H->I J Determine efflux ratio (Papp B-A / Papp A-B) I->J

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-28 days.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This "gold standard" assay measures the fraction of a drug that binds to plasma proteins.

Experimental Workflow:

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Spike test compound into plasma B Load plasma into one chamber of the dialysis unit A->B D Incubate at 37°C until equilibrium is reached (4-24h) B->D C Load buffer into the other chamber C->D E Unbound drug diffuses across the semi-permeable membrane D->E F Sample both plasma and buffer chambers E->F G Analyze concentrations by LC-MS/MS F->G H Calculate percentage of bound and unbound drug G->H

Caption: Workflow for the plasma protein binding assay.

Step-by-Step Methodology:

  • Assay Setup:

    • Spike the THF and THP analogues into plasma (human, rat, etc.) at a known concentration.

    • Add the plasma containing the test compound to one chamber of an equilibrium dialysis unit.

    • Add protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber, which is separated by a semi-permeable membrane.

  • Equilibrium Dialysis:

    • Incubate the dialysis unit at 37°C for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).

Conclusion: A Strategic Choice for ADME Optimization

The decision to employ a THF or THP moiety in a drug candidate is a strategic one that should be guided by a thorough understanding of their differential ADME properties. While THF can offer advantages in terms of aqueous solubility, THP often provides a significant benefit in terms of metabolic stability and, in some cases, enhanced permeability. This is not a universal rule, and the impact of this bioisosteric replacement is highly dependent on the overall molecular context.

As a Senior Application Scientist, my recommendation is to synthesize and profile both THF and THP analogues early in the lead optimization phase. The experimental data generated from the assays detailed in this guide will provide a clear, objective basis for selecting the moiety that confers the most favorable overall ADME profile, thereby de-risking the project and increasing the probability of advancing a successful clinical candidate. The judicious use of such bioisosteric replacements is a hallmark of sophisticated and efficient drug design.

References

  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Journal of Medicinal Chemistry, 54(18), 6289-6304. [Link]

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

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Comparative

spectroscopic differences between diastereomers of substituted tetrahydrofurans

An Application Scientist's Guide to Spectroscopic Differentiation of Substituted Tetrahydrofuran Diastereomers Introduction: The Stereochemical Challenge of Tetrahydrofurans The tetrahydrofuran (THF) moiety is a ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Spectroscopic Differentiation of Substituted Tetrahydrofuran Diastereomers

Introduction: The Stereochemical Challenge of Tetrahydrofurans

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutical compounds, including notable examples such as the polyether antibiotics and various lignans. The precise stereochemical arrangement of substituents on the THF ring is often critical to the biological activity and therapeutic efficacy of these molecules. Consequently, the unambiguous assignment of the relative and absolute stereochemistry of substituted tetrahydrofurans is a paramount challenge in synthetic chemistry and drug development. Diastereomers, with their distinct spatial arrangements, can exhibit profound differences in pharmacological profiles. This guide provides an in-depth comparison of spectroscopic techniques for the robust differentiation of these stereoisomers, grounded in practical experimental insights and authoritative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Analysis

NMR spectroscopy is the most powerful and widely employed tool for the stereochemical elucidation of organic molecules, and substituted tetrahydrofurans are no exception. The conformational preferences of the five-membered THF ring, which typically adopts either a twist or an envelope conformation, give rise to distinct NMR signatures for different diastereomers.

¹H NMR: Probing Proton Environments

The chemical shifts (δ) and coupling constants (J) of protons attached to the THF ring are exquisitely sensitive to their stereochemical environment. Protons in a cis relationship on adjacent carbons will experience different magnetic shielding and through-bond coupling interactions compared to their trans counterparts.

Key Diagnostic Features in ¹H NMR:

  • Chemical Shifts: Protons on the same face of the THF ring as a bulky substituent will often be shielded and appear at a higher field (lower ppm) compared to protons on the opposite face.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Cis and trans protons on a THF ring will have different dihedral angles and thus different ³JHH values. Generally, a larger coupling constant is observed for trans protons compared to cis protons.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified tetrahydrofuran sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the conformational equilibrium of the THF ring, so consistency is key for comparative studies.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are usually sufficient.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR: A Complementary View of the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the THF ring are also sensitive to the stereochemistry of the substituents.

Key Diagnostic Features in ¹³C NMR:

  • γ-gauche Effect: A carbon atom that is gauche to another carbon or a heteroatom three bonds away will be shielded and appear at a higher field in the ¹³C NMR spectrum. This effect can be a powerful tool for differentiating diastereomers. For instance, in a 2,5-disubstituted THF, the chemical shifts of the C2 and C5 carbons will be different in the cis and trans isomers due to different γ-gauche interactions.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

NOE spectroscopy is a definitive technique for determining the relative stereochemistry of substituents on a ring system. It detects the transfer of magnetization between protons that are close in space (< 5 Å), irrespective of the number of bonds separating them.

Experimental Workflow for NOE Analysis:

NOE_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep Prepare high-purity sample in deuterated solvent Acquire_1D Acquire 1D ¹H NMR Prep->Acquire_1D Optimize shims Acquire_2D Acquire 2D NOESY or 1D DPFGSE-NOE Acquire_1D->Acquire_2D Select target protons Process Process spectra Acquire_2D->Process Correlate Identify NOE cross-peaks Process->Correlate Assign Assign relative stereochemistry Correlate->Assign e.g., cis vs. trans VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample_Prep Prepare concentrated sample solution VCD_Acq Acquire VCD spectrum Sample_Prep->VCD_Acq Compare Compare experimental and calculated spectra VCD_Acq->Compare Conf_Search Conformational search DFT_Calc DFT calculations (geometry, frequencies, VCD) Conf_Search->DFT_Calc Boltzmann_Avg Boltzmann-averaged spectrum DFT_Calc->Boltzmann_Avg Boltzmann_Avg->Compare Assign_Config Assign absolute configuration Compare->Assign_Config

Caption: Workflow for VCD-based stereochemical analysis.

Conclusion: An Integrated Spectroscopic Approach

The robust and unambiguous differentiation of diastereomers of substituted tetrahydrofurans requires a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR provide a wealth of information about the relative stereochemistry through the analysis of chemical shifts and coupling constants, NOE spectroscopy offers definitive proof of through-space proximities. For the determination of absolute configuration, VCD spectroscopy, in conjunction with quantum chemical calculations, stands as a powerful and increasingly accessible technique. By integrating the data from these complementary methods, researchers can confidently assign the three-dimensional structure of complex tetrahydrofuran-containing molecules, a critical step in advancing drug discovery and natural product synthesis.

References

  • NMR Spectroscopy of Substituted Tetrahydrofurans: Provides detailed analysis of ¹H and ¹³C NMR data for the stereochemical assignment of tetrahydrofuran lignans. (Source: Magnetic Resonance in Chemistry, URL: [Link])

  • Vibrational Circular Dichroism (VCD) for Stereochemical Analysis: A comprehensive review on the application of VCD for determining the absolute configuration of chiral molecules. (Source: Chemical Society Reviews, URL: [Link])

  • Conformational Analysis of Tetrahydrofuran: Discusses the conformational preferences of the tetrahydrofuran ring, which is fundamental to understanding its NMR spectra. (Source: Journal of the American Chemical Society, URL: [Link])

  • NOE Spectroscopy in Structural Elucidation: A foundational text explaining the principles and applications of NOE for determining molecular structure. (Source: Oxford University Press, URL: [Link])

  • DFT Calculations for VCD Spectra Prediction: Details the computational methods used to predict VCD spectra for the assignment of absolute configuration. (Source: Chirality, URL: [Link])

Validation

use of chiral derivatizing agents for enantioseparation

Initiating Search Strategies I'm starting with focused Google searches to get data on chiral derivatizing agents (CDAs) for enantioseparation. I'm focusing on the fundamentals of chiral derivatization to gain a baseline...

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Initiating Search Strategies

I'm starting with focused Google searches to get data on chiral derivatizing agents (CDAs) for enantioseparation. I'm focusing on the fundamentals of chiral derivatization to gain a baseline understanding. My initial goal is to build a solid foundation by reviewing the core principles.

Expanding Search Parameters

I'm now expanding my search to include common CDA classes, reactivity, and analytical techniques for diastereomer separation. My goal is to find documented examples and experimental data comparing CDA performance across enantiomer classes. Next, I plan to find detailed experimental protocols and authoritative sources. I will use this data to construct the guide.

Refining Data Acquisition

I'm now zeroing in on specific CDA examples and comparative experimental data, digging for performance comparisons across enantiomer classes. My aim is to obtain experimental protocols and authoritative sources, using peer-reviewed articles, application notes, and book chapters. Then, I plan to structure the guide, starting with an introduction to enantiomers and the role of CDAs.

Establishing Foundational Principles

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Analyzing Marfey's Findings

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Constructing the Guide Now

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Comparative

From Plant Sugars to High-Value Chemicals: A Comparative Guide to Sustainable Chiral Tetrahydrofuran Synthesis

The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift in synthetic chemistry, steering researchers towards renewable feedstocks and greener reaction pathways. Within this movement, the tran...

Author: BenchChem Technical Support Team. Date: February 2026

The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift in synthetic chemistry, steering researchers towards renewable feedstocks and greener reaction pathways. Within this movement, the transformation of abundant pentose sugars—the building blocks of hemicellulose from non-food biomass—into high-value chiral molecules represents a significant scientific and industrial opportunity. Chiral tetrahydrofurans (THFs) are a particularly important class of compounds, serving as key structural motifs in a multitude of pharmaceuticals, natural products, and agrochemicals. Their stereochemistry is often critical to their biological activity, making enantioselective synthesis a paramount challenge.

This guide provides a comparative analysis of emerging sustainable synthesis routes for chiral THFs from pentoses, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic intricacies, compare the performance of different methodologies with supporting experimental data, and provide detailed protocols to bridge the gap between academic research and practical application.

The Challenge and Opportunity of Pentose Valorization

Pentoses, such as L-arabinose and D-xylose, are readily available from agricultural and forestry residues. H[1]owever, their high functionality and multiple stereocenters present both a challenge and an opportunity. Traditional synthetic routes to chiral THFs often rely on petrochemical-derived starting materials and stoichiometric chiral reagents, leading to a significant environmental footprint. The direct utilization of the inherent chirality of pentoses offers a more atom-economical and sustainable alternative.

Two principal strategies have emerged for the conversion of pentoses to chiral THFs: a direct, protecting-group-free cyclization and an indirect route involving the dehydration of pentoses to furfural followed by asymmetric hydrogenation. More recently, biocatalytic and chemo-enzymatic approaches have shown considerable promise in overcoming the limitations of traditional chemical methods.

Route 1: Direct Dehydration and Cyclization of Pentoses (The Hydrazone Strategy)

A groundbreaking approach developed by Sheppard and co-workers enables the direct conversion of unprotected pentoses into chiral THFs via a hydrazone-mediated dehydration and cyclization. T[1][2]his strategy elegantly circumvents the need for protecting groups, a common necessity in carbohydrate chemistry that adds steps and reduces overall efficiency.

Mechanistic Rationale and Experimental Insights

The reaction proceeds through the formation of a hydrazone between the pentose and a hydrazine derivative. This intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the chiral THF. The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting pentose, allowing for the synthesis of a variety of stereoisomers.

dot

Caption: Hydrazone-mediated synthesis of chiral THFs from pentoses.

Performance and Limitations

This method offers a streamlined, multi-gram scale synthesis of chiral THFs with moderate to good yields and diastereoselectivities. F[1]or instance, L-arabinose can be converted to the corresponding chiral THF in a two-step sequence with an overall yield of 66% and a diastereomeric ratio of 75:25. A[2] significant advantage is the operational simplicity and the use of sustainable solvents like methanol.

However, the diastereoselectivity is not always perfect, and purification of the diastereomers may be required. The reaction conditions, particularly the choice of acid catalyst, can influence the yield and selectivity.

Route 2: The Furfural Intermediate Approach - Asymmetric Hydrogenation

A more established, albeit indirect, route involves the acid-catalyzed dehydration of pentoses to furfural, a key platform chemical. T[3]he subsequent asymmetric hydrogenation of the furan ring in furfural or its derivatives yields chiral tetrahydrofurfuryl alcohol (THFA) and other substituted THFs.

Chemo-Catalytic Asymmetric Hydrogenation

A variety of chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium, have been developed for the asymmetric hydrogenation of furan derivatives. T[4]he choice of chiral ligand is crucial for achieving high enantioselectivity.

dot

Caption: Synthesis of chiral THFs via the furfural intermediate.

Biocatalytic and Chemo-Enzymatic Hydrogenation

Biocatalysis offers a green and highly selective alternative to chemo-catalysis. W[5]hole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, can reduce furfural and its derivatives with high enantioselectivity under mild reaction conditions (room temperature and atmospheric pressure). C[6]hemo-enzymatic cascades, which combine a chemical step (e.g., pentose dehydration to furfural) with a biocatalytic step, are particularly promising for streamlining the overall process.

[7][8][9]#### Performance and Limitations

The furfural route is versatile, as a wide range of catalysts can be employed for the hydrogenation step. High yields (>90%) and selectivities for THFA have been reported using various catalytic systems. B[4][10][11]iocatalytic methods can achieve excellent enantioselectivities, often exceeding 99% ee.

However, the initial dehydration of pentoses to furfural can be energy-intensive and may produce side products. The asymmetric hydrogenation step often requires expensive noble metal catalysts and high pressures of hydrogen gas, although transfer hydrogenation methods can mitigate the latter. C[10][12][13]atalyst poisoning and separation can also be challenges in chemo-catalytic systems.

Comparative Analysis of Synthesis Routes

FeatureDirect Hydrazone StrategyFurfural Intermediate (Chemo-catalysis)Furfural Intermediate (Biocatalysis)
Starting Material Pentose (unprotected)Pentose (dehydrated to furfural)Pentose (dehydrated to furfural)
Number of Steps 2 (one-pot potential)2 or more2 or more (one-pot potential)
Key Transformation Hydrazone formation & cyclizationAsymmetric hydrogenationEnzymatic reduction
Stereocontrol Substrate-controlledCatalyst-controlledEnzyme-controlled
Typical Yield 60-70%[2] >90%[4][11] >90%
Enantio/Diastereoselectivity Moderate d.r. (up to 75:25)[2] High e.e. (often >95%)Excellent e.e. (>99%)
Reaction Conditions Mild (room temp, atm. pressure)Often harsh (high temp. & pressure)Mild (room temp, atm. pressure)
Sustainability Aspects Protecting-group-free, sustainable solventsRequires energy-intensive dehydration, may use noble metalsGreen solvents (water), renewable catalysts
Key Advantages Atom economy, operational simplicityHigh yields, well-established chemistryHigh selectivity, mild conditions, sustainable
Key Limitations Moderate diastereoselectivityHarsh conditions, catalyst cost/separationEnzyme stability and availability

Experimental Protocols

Protocol 1: Synthesis of a Chiral THF from L-Arabinose via the Hydrazone Strategy

Adapted from Foster et al., Chem. Eur. J. 2015, 21, 15947-15950.

[2]Step 1: Hydrazone Formation

  • To a solution of L-arabinose (1.0 g, 6.66 mmol) in methanol (20 mL) is added N,N-dimethylhydrazine (1.2 mL, 15.8 mmol) and Amberlyst® 15 acidic resin (100 mg).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resin is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.

Step 2: Cyclization and Dehydration

  • The crude hydrazone is dissolved in methanol (20 mL), and trifluoroacetic acid (0.5 mL, 6.5 mmol) is added.

  • The solution is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral tetrahydrofuran derivative.

Protocol 2: Biocatalytic Reduction of Furfural to Furfuryl Alcohol

Conceptual protocol based on principles from various sources.

[5][6]Step 1: Whole-Cell Biocatalyst Preparation

  • A suitable microorganism (e.g., Saccharomyces cerevisiae or a recombinant E. coli strain overexpressing a specific alcohol dehydrogenase) is cultured in an appropriate growth medium.

  • The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • The cell pellet can be used directly as a whole-cell biocatalyst or can be permeabilized to improve substrate and product transport.

Step 2: Biocatalytic Reduction

  • In a reaction vessel, the whole-cell biocatalyst is suspended in a buffered aqueous solution.

  • A co-substrate for cofactor regeneration (e.g., glucose or isopropanol) is added.

  • Furfural is added to the reaction mixture (concentration to be optimized based on enzyme activity and substrate tolerance).

  • The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC analysis.

  • Upon completion, the biomass is removed by centrifugation or filtration.

  • The product, furfuryl alcohol, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purified by distillation or chromatography.

Conclusion and Future Outlook

The sustainable synthesis of chiral tetrahydrofurans from pentoses is a rapidly evolving field with significant potential to impact the pharmaceutical and chemical industries. The direct hydrazone-based strategy offers an elegant and atom-economical route, while the furfural intermediate approach, particularly with the integration of biocatalysis, provides high yields and excellent stereoselectivity.

The choice of the optimal route will depend on the specific target molecule, desired stereochemistry, and the scale of the synthesis. Future research will likely focus on improving the diastereoselectivity of the direct cyclization methods, developing more robust and recyclable catalysts for asymmetric hydrogenation, and discovering and engineering novel enzymes with enhanced activity and stability for the biocatalytic production of a wider range of chiral THFs. The integration of these sustainable synthetic strategies will be crucial in building a bio-based economy and reducing our reliance on fossil fuels.

References

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Available at: [Link]

  • Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PubMed. Available at: [Link]

  • Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand. MDPI. Available at: [Link]

  • Chemo-Enzymatic Synthesis of UDP-Xylose and UDP-Arabinose. Frontiers. Available at: [Link]

  • Significantly enhanced bioconversion of high titer biomass-derived furfural to furfuryl alcohol by robust endogenous aldehyde reductase in a sustainable way. RSC Publishing. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]

  • Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans Through the Selective Dehydration of Pentoses. ResearchGate. Available at: [Link]

  • Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry (RSC Publishing). Available at: [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. NIH. Available at: [Link]

  • An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. Sci-Hub. Available at: [Link]

  • Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. DergiPark. Available at: [Link]

  • Selective Transfer Hydrogenation of Furfural into Furfuryl Alcohol on Zr-Containing Catalysts Using Lower Alcohols as Hydrogen Donors. PMC - NIH. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Electrocatalytic reduction of furfural with high selectivity to furfuryl alcohol using AgPd alloy nanoparticles. Nanoscale (RSC Publishing). Available at: [Link]

  • Efficient Electrocatalytic Reduction of Furfural to Furfuryl Alcohol in a Microchannel Flow Reactor. PubMed. Available at: [Link]

  • Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design. RSC Publishing. Available at: [Link]

  • Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme. ACS Sustainable Chemistry & Engineering - Figshare. Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. Available at: [Link]

  • Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. RSC Publishing. Available at: [Link]

  • Recent advances in catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Request PDF - ResearchGate. Available at: [Link]

  • An Experimental and Theoretical Study of Stereoselectivity of Furan-Maleic Anhydride and Furan-Maleimide Diels-Alder Reactions. PubMed. Available at: [Link]

  • A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. RUN. Available at: [Link]

  • Chemo-enzymatic synthesis of d-allose from... Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-Tetrahydrofuran-3-carbonitrile proper disposal procedures

Initiating Safety Research I've started by tracking down the Safety Data Sheet (SDS) and other reputable sources for (S)-Tetrahydrofuran-3-carbonitrile. My goal is to compile a thorough dossier of its potential hazards.

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Initiating Safety Research

I've started by tracking down the Safety Data Sheet (SDS) and other reputable sources for (S)-Tetrahydrofuran-3-carbonitrile. My goal is to compile a thorough dossier of its potential hazards. Right now, I am focused on the safety data to understand how to handle it.

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Analyzing Chemical Hazards

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Synthesizing Hazard Information

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Handling

Personal protective equipment for handling (S)-Tetrahydrofuran-3-carbonitrile

Initiating Safety Research I'm starting my deep dive by hitting Google hard. My initial focus is gathering crucial safety and handling info for (S)-Tetrahydrofuran-3-carbonitrile.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm starting my deep dive by hitting Google hard. My initial focus is gathering crucial safety and handling info for (S)-Tetrahydrofuran-3-carbonitrile. I'm prioritizing hazard classifications, physical/chemical properties, and any specific handling guidelines or regulations.

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Analyzing Safety Data

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Synthesizing Safety Profile

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